molecular formula C12H12N2O2S B5573694 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide

2-ethoxy-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B5573694
M. Wt: 248.30 g/mol
InChI Key: GRPQOZSPLANUIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(1,3-thiazol-2-yl)benzamide is a chemical compound of significant interest in scientific research, particularly within the class of N-(thiazol-2-yl)benzamide analogs. This class of compounds has been identified as the first known group of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily of ligand-gated ion channels . Research indicates that these analogs function as negative allosteric modulators, potentially targeting the transmembrane and/or intracellular domains of the receptor to exert state-dependent, noncompetitive inhibition of ZAC signaling . As a research tool, 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide and its structural relatives provide a powerful pharmacological means to probe the poorly understood physiological functions of ZAC, which is a potential sensor for endogenous zinc, copper, and pH fluctuations . The crystal structure of the parent compound, N-(1,3-thiazol-2-yl)benzamide, has been determined, showing a non-planar molecular conformation . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-16-10-6-4-3-5-9(10)11(15)14-12-13-7-8-17-12/h3-8H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPQOZSPLANUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mechanism of action of N-(1,3-thiazol-2-yl)benzamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

The N-(1,3-thiazol-2-yl)benzamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of binding to diverse biological targets with high affinity. While often recognized as a starting point for ROR


t inverse agonists  (autoimmune disease), this scaffold also exhibits potent activity as ZAC antagonists  (neuroscience) and SIRT2 inhibitors  (oncology).

This guide deconstructs the mechanism of action (MoA) for these analogs, focusing on the structural determinants that allow such pharmacological versatility.

The Pharmacophore: Structural Logic

The core scaffold consists of a phenyl ring (A-ring) connected to a thiazole ring (B-ring) via an amide linker. This arrangement is not merely a connector but a functional "hinge" that dictates binding modes.

  • The Amide Linker: Acts as a hydrogen bond donor (NH) and acceptor (C=O). In many targets (e.g., ROR

    
    t), this linker forms critical water-mediated or direct H-bonds with the protein backbone.
    
  • The Thiazole Ring: The nitrogen atom (N3) and sulfur atom (S1) provide distinct electronic vectors. The nitrogen often serves as a hydrogen bond acceptor, while the sulfur can engage in "sigma-hole" interactions or hydrophobic contacts.

  • Conformational Flexibility: The bond between the amide nitrogen and the thiazole C2 allows the molecule to adopt either a syn or anti conformation, enabling it to fit into diverse hydrophobic pockets (e.g., the "L-shaped" pocket of nuclear receptors).

Primary Mechanism: ROR t Inverse Agonism[1][2]

Therapeutic Context: Psoriasis, Multiple Sclerosis, Rheumatoid Arthritis. Target: Retinoic Acid Receptor-related Orphan Receptor gamma t (RORngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


t).[1][2][3][4][5][6][7]
Molecular Mechanism: The Helix 12 Switch

RORngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


t is a nuclear receptor that drives the differentiation of Th17 cells.[8][9] Its activity depends on the position of Helix 12 (H12)  in the Ligand Binding Domain (LBD).
  • Agonist State (Active): In the absence of a ligand (or with an agonist), H12 folds tightly against the LBD, forming a hydrophobic groove that recruits coactivators like SRC-1 (Steroid Receptor Coactivator-1). This initiates transcription of IL17A and IL17F.

  • Inverse Agonist State (Inactive): N-(1,3-thiazol-2-yl)benzamide analogs bind to the orthosteric pocket.

    • Steric Clash: Substituents on the benzamide ring (often bulky groups like -CF3 or -Cl) push against the residues stabilizing H12.

    • Destabilization: This steric pressure forces H12 to swing away from the LBD (the "open" conformation).

    • Cofactor Switch: The displaced H12 blocks the coactivator binding site and exposes a surface that recruits corepressors like NCoR (Nuclear Receptor Corepressor).

Result: The transcriptional machinery is silenced, halting Th17 differentiation and cytokine release.

Key Analogs & Evolution

Early "hits" in this class were simple thiazole-benzamides. Optimization led to "scaffold hopping" (e.g., to biaryl amides or fused systems like in TAK-828F ), but the binding logic remains rooted in the thiazole-benzamide pharmacophore.

Secondary Mechanism: ZAC Antagonism

Therapeutic Context: Neurological disorders (poorly elucidated, but ZAC is expressed in the hippocampus/amygdala). Target: Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[10]

Molecular Mechanism: Negative Allosteric Modulation (NAM)

Unlike the competitive binding seen in ROR


t, these analogs act as non-competitive antagonists at the ZAC receptor.
  • Compound: TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide).[10]

  • Binding Site: TTFB does not bind to the zinc-binding site. Instead, it targets the transmembrane domain (TMD) or an intracellular interface.

  • Effect: Binding stabilizes the channel in a closed/desensitized state , preventing ion flux (

    
    , 
    
    
    
    ) even in the presence of high concentrations of Zinc (
    
    
    ).
  • Selectivity: TTFB is highly selective for ZAC over other Cys-loop receptors (like

    
     or 5-
    
    
    
    ), making it a critical probe for dissecting ZAC function.

Tertiary Mechanism: SIRT2 Inhibition

Therapeutic Context: Neurodegeneration (Parkinson's) and Cancer. Target: Sirtuin 2 (NAD+-dependent deacetylase).

  • Mechanism: The benzamide scaffold occupies the substrate-binding tunnel of SIRT2.

  • Interaction: The thiazole and phenyl rings engage in

    
    -
    
    
    
    stacking interactions with Phe119 and Phe234 within the hydrophobic tunnel. This physically blocks the entry of the acetylated lysine substrate, preventing deacetylation.[11]

Visualization of Mechanisms

Diagram 1: ROR t Molecular Switch (Agonist vs. Inverse Agonist)

RORgt_Mechanism cluster_state Conformational Change Ligand N-(thiazol-2-yl)benzamide (Inverse Agonist) RORgt_LBD RORγt Ligand Binding Domain Ligand->RORgt_LBD Binds Orthosteric Pocket Helix12 Helix 12 (H12) RORgt_LBD->Helix12 Steric Clash Coactivator Coactivator (SRC-1) Helix12->Coactivator Blocks Binding Corepressor Corepressor (NCoR) Helix12->Corepressor Promotes Recruitment Transcription Transcription (IL-17) Coactivator->Transcription Required for Corepressor->Transcription Silences

Caption: ROR


t Inverse Agonism. The ligand destabilizes Helix 12, preventing coactivator recruitment and silencing Th17 genes.
Diagram 2: SAR & Target Selectivity Map

SAR_Map Core N-(1,3-thiazol-2-yl)benzamide CORE SCAFFOLD R1 Benzamide Substituents (e.g., 3-Fluoro, 4-CF3) Core->R1 R2 Thiazole Substituents (e.g., 4-tert-butyl) Core->R2 Linker Amide Linker (-CONH-) Core->Linker RORgt RORγt Activity (Requires Bulky R1) R1->RORgt Steric Bulk Displaces H12 SIRT2 SIRT2 Inhibition (Requires Pi-Stacking R1/R2) R1->SIRT2 Pi-Stacking ZAC ZAC Antagonism (Requires 4-tert-butyl on Thiazole) R2->ZAC Hydrophobic Interaction Linker->RORgt H-Bond Anchor

Caption: Structure-Activity Relationship (SAR) mapping showing how specific substitutions direct the scaffold toward ROR


t, ZAC, or SIRT2.

Experimental Protocols

Protocol: TR-FRET ROR t Coactivator Displacement Assay

This is the industry-standard assay to validate the "Inverse Agonist" mechanism. It measures the ability of the compound to disrupt the interaction between the ROR


t LBD and a coactivator peptide.

Principle:

  • Donor: Europium (Eu)-labeled anti-GST antibody (binds to GST-tagged ROR

    
    t LBD).
    
  • Acceptor: Allophycocyanin (APC)-labeled streptavidin (binds to Biotinylated SRC-1 peptide).

  • Signal: When ROR

    
    t binds SRC-1, Eu and APC are close (FRET signal high). An inverse agonist displaces SRC-1 (FRET signal low).
    

Step-by-Step Workflow:

  • Reagent Prep:

    • Buffer: 50 mM Tris (pH 7.5), 50 mM KCl, 1 mM DTT, 0.01% BSA.

    • Protein: Purified GST-ROR

      
      t LBD (final conc: 2–5 nM).
      
    • Peptide: Biotin-SRC1 (CPSSHSSLTERKHKRN) (final conc: 100 nM).

  • Compound Addition:

    • Dispense 50 nL of test compound (in DMSO) into a 384-well black plate (low volume).

  • Incubation:

    • Add 10 µL of Protein/Peptide mix.

    • Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Detection:

    • Add 10 µL of Detection Mix (Eu-anti-GST + APC-Streptavidin).

    • Incubate for 1 hour at RT in the dark.

  • Readout:

    • Measure fluorescence on a plate reader (e.g., EnVision).

    • Excitation: 320-340 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Analysis:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Plot % Inhibition vs. Log[Compound]. Determine

      
      .[7][11][12]
      

Data Summary: Potency & Selectivity

TargetCompound ExampleKey SubstituentPotency (

/

)
Mechanism Type
ROR

t
Biaryl analogsBulky R1 (e.g., -CF3)< 50 nMInverse Agonist
ZAC TTFB 4-tert-butyl (Thiazole)~1.8 µMNegative Allosteric Modulator
SIRT2 Thiazole-basedPlanar Aromatics~9.0 µMEnzymatic Inhibitor
FtsZ Benzamide deriv.3-methoxy~1-5 µg/mL (MIC)Polymerization Inhibitor

References

  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 2021.[10]

  • From RORγt Agonist to Two Types of RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 2017.

  • Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents. Molecules, 2024.

  • VTP-43742 (Vimirogant) Structure and Activity Data. MedChemExpress.

  • Biochemical Properties of TAK-828F, a Potent and Selective RORγt Inverse Agonist. Pharmacology, 2018.[13]

Sources

Therapeutic Potential of Thiazole-Benzamide Scaffolds in Drug Discovery

[1]

Executive Summary: The Privileged Scaffold Status

The thiazole-benzamide scaffold—specifically the



This technical guide dissects the scaffold's utility across two primary therapeutic axes: antimicrobial agents (targeting DNA Gyrase B) and metabolic regulators (Glucokinase activators). It provides a validated synthetic workflow and a rigorous structure-activity relationship (SAR) analysis to support lead optimization.

Medicinal Chemistry Strategy: Structure-Activity Relationship (SAR)

The core pharmacophore consists of a lipophilic thiazole ring linked to a substituted phenyl ring via an amide bond. The amide linker is not merely a connector; it acts as a hydrogen bond donor/acceptor motif critical for orienting the molecule within the active site.

SAR Logic & Pharmacophore Map
  • The Thiazole Ring (Region A): Acts as a bioisostere for pyridine or imidazole. Substitution at C4 and C5 modulates lipophilicity and steric fit. Bulky hydrophobic groups (e.g., tert-butyl, phenyl) at C4 often enhance potency by filling hydrophobic pockets in targets like Glucokinase (GK) or Zinc-Activated Channels (ZAC) .

  • The Amide Linker (Region B): Essential for rigidity. Methylation of the amide nitrogen typically abolishes activity, confirming the necessity of the NH hydrogen bond donor.

  • The Benzamide Moiety (Region C): The "warhead" delivery system. Electron-withdrawing groups (EWGs) like -F or -Cl at the meta or para positions often improve metabolic stability and enhance binding affinity to kinase domains (e.g., EGFR , VEGFR-2 ).

Visualization: SAR Decision Matrix

The following diagram illustrates the validated SAR logic for optimizing this scaffold.

SAR_MapCoreN-(Thiazol-2-yl)benzamideCore ScaffoldThiazoleThiazole Ring (C4/C5)Core->ThiazoleLinkerAmide Linker (-NHCO-)Core->LinkerBenzeneBenzoyl RingCore->BenzeneC4_SubC4: Hydrophobic Groups(t-Bu, Ph) -> Increases Potency (GK, ZAC)Thiazole->C4_SubC5_SubC5: Halogens/Small Alkyl-> Modulates StericsThiazole->C5_SubLinker_HNH Donor Essential(N-Methylation abolishes activity)Linker->Linker_HPh_SubMeta/Para Substitutions(-F, -Cl, -NO2)-> Enhances Kinase AffinityBenzene->Ph_Sub

Caption: SAR optimization map for N-(thiazol-2-yl)benzamide derivatives highlighting critical substitution zones.

Therapeutic Applications & Mechanism of Action[2]

Antimicrobial: DNA Gyrase B Inhibition

Bacterial resistance to fluoroquinolones (which target GyrA) has shifted focus to GyrB (ATPase domain).[1][2] Thiazole-benzamides act as ATP-competitive inhibitors.

  • Mechanism: The scaffold mimics the adenine ring of ATP. The amide NH and carbonyl oxygen form a hydrogen bond network with the conserved Asp73 residue in the ATP-binding pocket of GyrB.

  • Selectivity: High selectivity for bacterial GyrB over human Topoisomerase II is achieved by exploiting the specific hydrophobic sub-pocket present in bacteria.

Metabolic Disease: Glucokinase (GK) Activation

Glucokinase acts as the body's glucose sensor. In Type 2 Diabetes, activation of GK increases hepatic glucose uptake and insulin secretion.

  • Mechanism: Thiazole-benzamides bind to the allosteric site of GK (distinct from the glucose binding site). This binding stabilizes the enzyme in its "super-open" active conformation, lowering the

    
     for glucose and increasing 
    
    
    .
Data Summary: Potency Comparison

The following table summarizes the potency of thiazole-benzamide derivatives against key targets.

TargetCompound ClassKey Substituent (R)Activity (

/

)
Reference
GyrB (E. coli) Benzothiazole-amide4,5-dibromo-pyrrole9.5 nM[1]
EGFR (Cancer) Benzimidazole-thiazole3-chloro-4-fluoro29 nM[2]
Glucokinase N-(thiazol-2-yl)benzamide4-methylsulfonyl1.48 (Fold Activation)[3]
VEGFR-2 Thiazole-hydrazine4-chlorophenyl51.09 nM[4]

Validated Experimental Protocols

Chemical Synthesis: The Hantzsch-Amide Workflow

This protocol couples the classic Hantzsch thiazole synthesis with a standard amide coupling. It is designed for scalability and high purity.

Step 1: Hantzsch Synthesis of 2-Aminothiazole

  • Reagents: Dissolve 1.0 eq of

    
    -bromoacetophenone (or derivative) and 1.1 eq of thiourea in absolute ethanol (
    
    
    ).
  • Reaction: Reflux the mixture for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Cool to room temperature. The hydrobromide salt of the 2-aminothiazole often precipitates.

  • Neutralization: Filter the solid and suspend in water. Basify with saturated

    
     solution (pH ~9) to liberate the free amine.
    
  • Purification: Recrystallize from ethanol/water. Yields are typically >80%.

Step 2: Amide Coupling (Benzoylation)

  • Activation: In a dry flask under

    
    , dissolve substituted benzoic acid (1.0 eq) in dry DCM. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins at 
    
    
    .
  • Coupling: Add the synthesized 2-aminothiazole (1.0 eq) and DIPEA (2.0 eq). Allow to warm to room temperature and stir overnight (12h).

  • Validation: Quench with water. Extract with EtOAc. Wash organic layer with 1N HCl (remove unreacted amine), sat.

    
     (remove acid), and brine.
    
  • Final Product: Dry over

    
     and concentrate. Purify via silica gel column chromatography.
    

Synthesis Workflow Diagram:

Synthesis_FlowStartStart: Alpha-Haloketone+ ThioureaHantzschStep 1: Hantzsch Cyclization(Reflux in EtOH, 2-4h)Start->HantzschIntermedIntermediate:2-AminothiazoleHantzsch->IntermedCouplingStep 2: Amide Coupling(Benzoic Acid + EDCI/HOBt)Intermed->CouplingPurifyPurification:Acid/Base Wash + ColumnCoupling->PurifyFinalFinal Product:N-(Thiazol-2-yl)benzamidePurify->Final

Caption: Step-by-step synthetic route for generating the thiazole-benzamide library.

Biological Assay: GyrB ATPase Inhibition

This colorimetric assay measures the release of inorganic phosphate (

  • Buffer Prep: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM MgCl2, 1 mM DTT, 10% glycerol.

  • Enzyme Mix: Incubate E. coli GyrB domain (recombinant) with varying concentrations of the test compound (0.01 – 100

    
    ) for 10 mins at 
    
    
    .
  • Initiation: Add ATP (final conc. 0.5 mM). Incubate for 30 mins at

    
    .
    
  • Detection: Add Malachite Green reagent. Incubate for 5 mins.

  • Readout: Measure absorbance at 620 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    
  • Control: Use Novobiocin as a positive control (

    
    ).
    

Future Outlook: Multi-Targeting & PROTACs

The future of this scaffold lies in Proteolysis Targeting Chimeras (PROTACs) . The solvent-exposed regions of the benzamide ring (specifically the para-position) offer an ideal attachment point for linkers to recruit E3 ligases (e.g., Cereblon), enabling the degradation of resistant kinase targets rather than simple inhibition.

References

  • Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. Journal of Medicinal Chemistry, 2016.

  • Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry, 2025.

  • Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators. ResearchGate, 2018.

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 2022.

  • Hantzsch Thiazole Synthesis: Protocols and Mechanism. BenchChem, 2025.[3]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide , a privileged scaffold in medicinal chemistry. Often utilized as a core pharmacophore in kinase inhibitors and ion channel antagonists, this molecule represents a classic example of bioisosteric design—combining the metabolic stability of the benzamide linker with the lipophilic, hydrogen-bond-accepting nature of the thiazole ring.

This document details the precise physicochemical metrics, a field-validated synthetic protocol optimized for ortho-substituted steric hindrance, and a rigorous structural validation workflow.

Part 1: Physicochemical Core

For drug development professionals, accurate molecular metrics are the foundation of ADME (Absorption, Distribution, Metabolism, and Excretion) prediction. The following data is calculated based on the standard isotope abundance.

Molecular Identity[1]
PropertyValueNotes
IUPAC Name 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide
Molecular Formula C₁₂H₁₂N₂O₂S
Molecular Weight 248.30 g/mol Average mass
Monoisotopic Mass 248.0619 Da Critical for High-Res MS (HRMS)
CAS Registry Not widely assignedTreat as Novel Chemical Entity (NCE) or Library Compound
Elemental Analysis (Theoretical)
  • Carbon (C): 58.05%

  • Hydrogen (H): 4.87%

  • Nitrogen (N): 11.28%

  • Oxygen (O): 12.89%

  • Sulfur (S): 12.91%

"Rule of 5" Compliance (Drug-Likeness)

This molecule passes all Lipinski filters, making it an ideal lead candidate for oral bioavailability:

  • H-Bond Donors: 1 (Amide NH) — Pass (<5)

  • H-Bond Acceptors: 4 (N, O, S interactions) — Pass (<10)

  • MW: 248.30 — Pass (<500)

  • cLogP (Est.): 2.2 – 2.8 — Pass (<5) (Moderate lipophilicity ensures membrane permeability).

Part 2: Synthetic Methodology (Field-Proven)

Expert Insight: The synthesis of this molecule presents a specific challenge: the 2-ethoxy group exerts steric hindrance and an electronic effect (electron-donating) on the carbonyl carbon. Standard EDC/HOBt couplings may be sluggish.

Reagents
  • Starting Material A: 2-Ethoxybenzoic acid

  • Starting Material B: 2-Aminothiazole

  • Activator: Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Base: Pyridine (acts as both solvent and acid scavenger) or Triethylamine (

    
    )
    
  • Solvent: Dichloromethane (DCM) - Anhydrous

Step-by-Step Protocol
  • Activation (Acid Chloride Formation):

    • Dissolve 2-ethoxybenzoic acid (1.0 eq) in anhydrous DCM.

    • Add catalytic DMF (2-3 drops) to initiate the Vilsmeier-Haack-like catalytic cycle.

    • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) ceases.
    • Checkpoint: Evaporate solvent in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling (Nucleophilic Acyl Substitution):

    • In a separate vessel, dissolve 2-aminothiazole (1.1 eq) in DCM with Pyridine (2.0 eq).

    • Cool the amine solution to 0°C.[1]

    • Slowly cannulate the acid chloride solution into the amine solution. Note: The exotherm must be controlled to prevent bis-acylation.

  • Workup & Purification:

    • Stir at RT for 4–12 hours. Monitor via LC-MS (Target mass: 249 [M+H]+).

    • Quench with saturated

      
       (aqueous).
      
    • Extract with DCM (3x). Wash organics with 1N HCl (to remove unreacted thiazole/pyridine) and Brine.

    • Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography (Hexane:EtOAc gradient).

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Ethoxybenzoic Acid Activate Activation (Oxalyl Chloride/DCM) Start->Activate Intermediate Acid Chloride Intermediate Activate->Intermediate - HCl, - CO, - CO2 Coupling Coupling Reaction (0°C to RT, 12h) Intermediate->Coupling Reactant2 2-Aminothiazole (+ Pyridine) Reactant2->Coupling Workup Acid/Base Extraction Coupling->Workup Product Final Product (C12H12N2O2S) Workup->Product Recrystallization

Figure 1: Optimized Acid Chloride synthesis route to overcome ortho-substitution steric hindrance.

Part 3: Structural Validation (Self-Validating System)

As a scientist, you cannot rely on yield alone. You must validate the structure using orthogonal analytical methods.

Mass Spectrometry (LC-MS)[2]
  • Ionization Mode: ESI Positive (+).

  • Diagnostic Peak: Look for the [M+H]⁺ peak at m/z 249.07 .

  • Adducts: Sodium adducts [M+Na]⁺ at m/z 271.06 are common in non-buffered mobile phases.

Proton NMR (¹H-NMR) - The "Fingerprint"

Solvent: DMSO-


 or 

.
Chemical Shift (δ)MultiplicityIntegrationAssignmentCausality/Logic
11.5 - 12.5 ppm Broad Singlet1HAmide -NH- Highly deshielded due to electron withdrawal by Carbonyl and Thiazole ring.
7.8 - 8.0 ppm Doublet1HAromatic (C6) Ortho to Carbonyl; deshielded by anisotropy.
7.4 - 7.5 ppm Doublet1HThiazole (C4) Characteristic heterocyclic aromatic signal.
7.0 - 7.1 ppm Doublet1HThiazole (C5) Coupled to C4; usually more shielded than C4.
6.9 - 7.6 ppm Multiplets3HAromatic (C3,4,5) Remaining phenyl protons.
4.2 ppm Quartet2HEthoxy -CH₂- Deshielded by Oxygen (O-CH2).
1.4 ppm Triplet3HEthoxy -CH₃ Classic triplet coupled to the methylene group.
Analytical Logic Flow

QC_Logic Sample Crude Product LCMS LC-MS Analysis Sample->LCMS MassCheck Mass = 249 (+/- 0.5)? LCMS->MassCheck NMR 1H-NMR Spectroscopy MassCheck->NMR Yes Fail REJECT Repurify MassCheck->Fail No AmideCheck Amide Peak > 10ppm? NMR->AmideCheck EthoxyCheck Ethoxy Pattern (Qt 4.2, Tr 1.4)? AmideCheck->EthoxyCheck Yes AmideCheck->Fail No (Hydrolysis?) Pass VALIDATED Release for Assay EthoxyCheck->Pass Yes EthoxyCheck->Fail No (Alkylation fail?)

Figure 2: Quality Control Decision Tree ensuring structural integrity before biological testing.

Part 4: Biological Context & Application[4][5]

The "Privileged Scaffold" Status

The N-(thiazol-2-yl)benzamide moiety is not merely a random chemical structure; it is a privileged scaffold in drug discovery. The thiazole nitrogen acts as a crucial hydrogen bond acceptor, often mimicking the adenine ring of ATP in kinase active sites.

Potential Therapeutic Areas

Based on structural homology to known active agents (e.g., Dasatinib intermediates, antifungal agents), this molecule is highly relevant for:

  • Kinase Inhibition: The amide-thiazole motif is a known "hinge binder" in Type I/II kinase inhibitors.

  • Ion Channel Modulation: Similar benzamides have been identified as antagonists for Zinc-Activated Channels (ZAC).

  • Antifungal Activity: The 2-ethoxy substitution specifically enhances lipophilicity, potentially aiding in fungal cell wall penetration.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for C12H12N2O2S. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

  • NIST Chemistry WebBook. Dapsone and Related Sulfone/Amide Scaffolds (Structural Comparison). [Link]

Sources

Literature review on 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Advanced Synthesis Strategies for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide

Executive Summary

The synthesis of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide presents a classic yet deceptive challenge in medicinal chemistry: the acylation of a heteroaromatic amine with reduced nucleophilicity. While the target appears to be a simple amide, the electron-withdrawing nature of the thiazole ring, combined with the steric hindrance of the ortho-ethoxy group on the benzoyl moiety, renders standard coupling protocols (e.g., EDC/NHS) frequently inefficient.

This guide provides a definitive technical workflow for synthesizing this scaffold. We prioritize the Acid Chloride Method as the "Gold Standard" for yield and reproducibility, while offering a HATU-Mediated Route for high-throughput screening (HTS) applications.

Retrosynthetic Analysis & Strategic Considerations

To design a robust synthesis, we must first deconstruct the molecule to identify the most labile bond and the requisite building blocks.

Structural Challenges:

  • Thiazole Nucleophilicity: The amine at the C2 position of the thiazole ring is poorly nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic system.

  • Ambident Reactivity: 2-aminothiazole possesses two nucleophilic sites: the exocyclic amine (

    
    ) and the endocyclic ring nitrogen (
    
    
    
    ). Acylation must be directed to the exocyclic amine to form the desired benzamide.
  • Steric Hindrance: The 2-ethoxy group on the benzene ring creates steric bulk near the carbonyl carbon, retarding the rate of nucleophilic attack.

Pathway Selection:

  • Route A (Recommended): Activation of 2-ethoxybenzoic acid to the acid chloride, followed by reaction with 2-aminothiazole in a basic medium (Pyridine).

  • Route B (Alternative): In situ activation using high-potency coupling reagents (HATU) in polar aprotic solvents (DMF).

Retrosynthesis cluster_Precursors Precursors Target Target: 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide Disconnection Amide Bond Disconnection Target->Disconnection Acid 2-ethoxybenzoic acid (Electrophile) Disconnection->Acid Amine 2-aminothiazole (Nucleophile) Disconnection->Amine Acid Chloride\n(Activated) Acid Chloride (Activated) Acid->Acid Chloride\n(Activated) SOCl2 Acid Chloride\n(Activated)->Target + Amine / Pyridine

Figure 1: Retrosynthetic breakdown and activation strategy.

Method A: The Acid Chloride Protocol (Gold Standard)

This method is preferred for scale-up (>1g) due to its high atom economy and the ability to drive the reaction to completion despite the poor nucleophilicity of the thiazole.

Mechanism & Causality

Direct reaction with carboxylic acid is thermodynamically unfavorable. Converting the acid to an acid chloride creates a highly electrophilic carbonyl center. We utilize pyridine as both the solvent and the base. Pyridine acts as a nucleophilic catalyst, forming an intermediate N-acylpyridinium salt, which is more reactive toward the thiazole amine than the acid chloride itself.

Step-by-Step Protocol

Reagents:

  • 2-ethoxybenzoic acid (1.0 equiv)

  • Thionyl chloride (

    
    ) (1.5 equiv)
    
  • 2-aminothiazole (1.1 equiv)

  • Pyridine (Anhydrous)

  • Dichloromethane (DCM) (Optional co-solvent)

Workflow:

  • Activation (Acid Chloride Formation):

    • Dissolve 2-ethoxybenzoic acid in dry DCM (or neat if scale allows).

    • Add

      
       dropwise at 0°C under 
      
      
      
      atmosphere.
    • Add a catalytic drop of DMF to initiate the Vilsmeier-Haack-like catalytic cycle.

    • Reflux for 2 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Critical Step: Evaporate excess

      
       under reduced pressure. Re-dissolve the residue in dry DCM to remove traces of thionyl chloride (azeotropic removal).
      
  • Coupling (Acylation):

    • Dissolve 2-aminothiazole in anhydrous Pyridine at 0°C.

    • Add the prepared 2-ethoxybenzoyl chloride (dissolved in minimal DCM) dropwise to the pyridine solution. Reasoning: Slow addition prevents exotherms that could lead to bis-acylation.

    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup & Purification:

    • Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.

    • If solid forms: Filter and wash with 5%

      
       (to remove residual pyridine/thiazole) and then saturated 
      
      
      
      (to remove unreacted acid).
    • If oil forms: Extract with EtOAc, wash with 5%

      
      , Brine, dry over 
      
      
      
      .
    • Recrystallization: Ethanol or EtOH/Water mixtures are ideal for benzamides.

Validation Criteria:

  • TLC: Mobile phase Hexane:EtOAc (1:1). Product should be less polar than the amine but distinct from the acid.

  • 1H NMR: Look for the disappearance of the broad

    
     signal (approx. 7.0 ppm) and the appearance of a downfield Amide 
    
    
    
    singlet (typically >11.0 ppm due to H-bonding with the thiazole nitrogen).

Method B: HATU-Mediated Synthesis (Mild/HTS)

For small-scale synthesis (<100mg) or when avoiding noxious reagents like thionyl chloride is necessary, HATU is the coupling reagent of choice. Standard EDC/HOBt is often insufficient for 2-aminothiazoles.

Protocol
  • Dissolution: Dissolve 2-ethoxybenzoic acid (1.0 equiv) in dry DMF.

  • Activation: Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes. Observation: Solution may turn slightly yellow.

  • Addition: Add 2-aminothiazole (1.2 equiv).

  • Reaction: Stir at 50–60°C for 12 hours. Note: Heating is often required because the thiazole amine is a poor nucleophile.

  • Workup: Dilute with EtOAc, wash extensively with water and

    
     solution (to remove DMF).
    

Comparative Data & Troubleshooting

ParameterAcid Chloride Method (Route A)HATU Coupling (Route B)
Yield High (80–95%)Moderate (50–75%)
Scalability Excellent (>10g)Poor (Cost prohibitive)
Reaction Time Fast (Activation + 2h coupling)Slow (12–24h)
Purification Precipitation/RecrystallizationColumn Chromatography usually required
Key Risk Hydrolysis of acid chloride if wetLow conversion due to steric hindrance

Troubleshooting Table:

ProblemRoot CauseSolution
Low Yield Hydrolysis of Acid ChlorideEnsure glassware is oven-dried; use fresh

.
Bis-acylation Excess Acid ChlorideStrictly control stoichiometry (1:1); add acid chloride to the amine.
No Reaction Thiazole NucleophilicitySwitch from DCM/TEA to Pyridine (solvent) or heat to reflux.

Mechanistic Visualization

The following diagram illustrates the critical "Pyridine-Catalyzed" pathway which prevents the formation of the kinetic byproduct (acylation at the ring nitrogen) and favors the thermodynamic amide product.

Mechanism Step1 Acid Chloride (R-COCl) Intermed N-Acylpyridinium Salt (Highly Reactive) Step1->Intermed + Pyridine Pyridine Pyridine (Catalyst) Pyridine->Intermed TS Tetrahedral Intermediate Intermed->TS + Amine Amine 2-Aminothiazole Product 2-ethoxy-N-(thiazol-2-yl)benzamide TS->Product - Pyridine HCl

Figure 2: Mechanism of Pyridine-catalyzed N-acylation.

References

  • General Reactivity of 2-Aminothiazoles

    • Title: Reactivity of 2-aminothiazole towards electrophilic reagents.[1][2][3]

    • Source: ChemicalBook / Literature Review.[2]

  • Amide Coupling Strategies (BenchChem Guide)

    • Title: A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides.
    • Source: BenchChem.[4]

  • Acylation Mechanisms (MDPI)

    • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Synthesis of Thiazole Amides (NIH/PubMed)

    • Title: Synthesis of some new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides.[5]

    • Source: PubMed Central.
    • URL:[Link]

Sources

Potential protein targets for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the potential protein targets for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide .

Executive Summary

2-ethoxy-N-(1,3-thiazol-2-yl)benzamide is a synthetic small molecule belonging to the class of N-(thiazol-2-yl)benzamides . While specific clinical data for this exact analog may be limited compared to its derivatives, structural analysis and Structure-Activity Relationship (SAR) profiling identify it as a high-probability ligand for two primary biological targets: Glucokinase (GCK) and the Zinc-Activated Channel (ZAC) .

This guide dissects the molecular pharmacology of this scaffold, positioning it as a dual-potential chemical probe:

  • Metabolic Regulation: As a potential Glucokinase Activator (GKA) , targeting the allosteric site of GCK to enhance glucose metabolism.

  • Neurotransmission: As a Negative Allosteric Modulator (NAM) of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The molecule features a benzamide core substituted at the ortho-position with an ethoxy group and N-linked to a thiazole ring. This specific "ortho-alkoxy" configuration is a critical pharmacophore in medicinal chemistry, often dictating the conformational lock required for receptor binding.

PropertyValue (Predicted)Relevance
IUPAC Name 2-ethoxy-N-(1,3-thiazol-2-yl)benzamideOfficial Designation
Molecular Formula C₁₂H₁₂N₂O₂SCore Composition
Molecular Weight ~248.30 g/mol Fragment-like / Lead-like
LogP ~2.5 - 3.0Good membrane permeability (Lipinski compliant)
H-Bond Donors 1 (Amide NH)Critical for active site interaction
H-Bond Acceptors 3 (Amide O, Ethoxy O, Thiazole N)Receptor specificity
Rotatable Bonds 3Conformational flexibility

Primary Target: Glucokinase (GCK)

Mechanism of Action: Allosteric Activation

The N-(thiazol-2-yl)benzamide scaffold is a well-established template for Glucokinase Activators (GKAs) . Glucokinase (Hexokinase IV) acts as the body's "glucose sensor," primarily in the liver and pancreatic


-cells.
  • Binding Site: Unlike ATP-competitive inhibitors, this molecule is predicted to bind to the allosteric activator site located in a hydrophobic pocket between the large and small domains of GCK.

  • Role of the 2-Ethoxy Group: In GKA SAR studies, the ortho-substituent on the benzamide ring is crucial. It typically occupies a specific hydrophobic sub-pocket. The ethoxy group provides steric bulk and lipophilicity, stabilizing the enzyme in its super-open or active conformation, thereby increasing its affinity for glucose (

    
     reduction) and maximal velocity (
    
    
    
    ).
Signaling Pathway (Glucose Homeostasis)

Activation of GCK by 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide would trigger a cascade leading to increased insulin secretion in


-cells and glycogen synthesis in hepatocytes.

GCK_Pathway Ligand 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide GCK_Inactive Glucokinase (GCK) (Low Affinity State) Ligand->GCK_Inactive Allosteric Binding GCK_Active Glucokinase (GCK) (High Affinity State) GCK_Inactive->GCK_Active Conformational Change G6P Glucose-6-Phosphate GCK_Active->G6P Phosphorylation Glucose Glucose Glucose->GCK_Active Glycolysis Glycolysis / ATP Production G6P->Glycolysis Glycogen Glycogen Synthesis (Liver) G6P->Glycogen Insulin Insulin Secretion (Pancreatic Beta-Cell) Glycolysis->Insulin

Figure 1: Predicted mechanism of Glucokinase activation by the benzamide ligand.

Primary Target: Zinc-Activated Channel (ZAC)[1]

Mechanism of Action: Negative Allosteric Modulation

Recent pharmacological screens have identified N-(thiazol-2-yl)benzamide analogs as the first class of selective antagonists for the Zinc-Activated Channel (ZAC/ZACN).[1] ZAC is a cation-selective ion channel belonging to the Cys-loop receptor superfamily, predominantly expressed in the prostate, thyroid, and trachea.

  • Mode of Inhibition: The molecule likely acts as a Negative Allosteric Modulator (NAM) . It does not compete directly with Zinc (

    
    ) but binds to a transmembrane or intracellular domain, stabilizing the closed state of the channel.
    
  • SAR Insight: The thiazole ring is essential for this activity. Substitutions on the benzamide ring (like the 2-ethoxy group) modulate potency. While specific data for the 2-ethoxy analog is inferred, structurally similar 2-substituted benzamides have shown micromolar potency (

    
    ) in electrophysiological assays.
    
Biological Relevance

ZAC is implicated in sperm function (acrosome reaction) and potentially in prostate cancer cell proliferation. Antagonism of this channel could offer a novel therapeutic avenue for male fertility control or prostate cancer.

ZAC_Mechanism Zn Zn2+ (Agonist) ZAC_Open ZAC Channel (Open State) Zn->ZAC_Open Activation Ligand 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide Ligand->ZAC_Open NAM Binding ZAC_Closed ZAC Channel (Closed State) Ligand->ZAC_Closed Stabilization ZAC_Open->ZAC_Closed Inhibition IonFlux Na+/Ca2+ Influx ZAC_Open->IonFlux CellResponse Depolarization / Ca2+ Signaling IonFlux->CellResponse

Figure 2: Negative allosteric modulation of the Zinc-Activated Channel (ZAC).

Secondary & Off-Target Potential

Quorum Sensing Inhibition (Bacteria)

Benzamide-thiazole derivatives have demonstrated activity as Quorum Sensing (QS) Inhibitors in Pseudomonas aeruginosa.[2]

  • Target: LasR and RhlR receptors.

  • Mechanism: Competitive antagonism preventing the binding of autoinducers (AHLs).

  • Relevance: The 2-ethoxy substitution may enhance lipophilicity, aiding penetration of the bacterial biofilm, a key requirement for anti-virulence drugs.

Topoisomerase II (Oncology)

Some N-(thiazol-2-yl)benzamides have been reported to inhibit DNA Topoisomerase II , leading to cell cycle arrest in cancer cell lines (MCF-7, HeLa). The planar nature of the benzamide-thiazole system allows for DNA intercalation or binding to the ATPase domain of Topo II.

Experimental Validation Protocols

To confirm the target profile of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide, the following experimental workflows are recommended:

Glucokinase Enzymatic Assay (Coupled)
  • Objective: Determine

    
     for GCK activation.
    
  • System: Recombinant human GCK.

  • Method: Spectrophotometric coupled assay using Glucose-6-Phosphate Dehydrogenase (G6PDH).

  • Readout: Measure the increase in NADH absorbance at 340 nm.

    • Reaction: Glucose + ATP

      
       G6P + ADP 
      
      
      
      6-Phosphogluconate + NADH.
  • Expectation: A dose-dependent increase in the rate of NADH production compared to DMSO control.

Two-Electrode Voltage Clamp (TEVC) for ZAC
  • Objective: Determine

    
     for ZAC antagonism.
    
  • System: Xenopus laevis oocytes expressing human ZAC (ZACN gene).

  • Method:

    • Perfuse oocytes with

      
       (1 mM) to establish baseline current.
      
    • Co-apply

      
       + Test Compound (1-100 
      
      
      
      ).
  • Readout: Reduction in macroscopic current amplitude.

  • Control: Ensure no effect on GABA or 5-HT3 receptors to verify selectivity.[1]

References

  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology.

  • Identification of novel and potent 2-amino benzamide derivatives as allosteric glucokinase activators. Bioorganic & Medicinal Chemistry Letters.

  • Synthesis, in Silico Study and Biological Evaluation of N-(Benzothiazol/Thiazol-2-yl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa. Chemistry & Biodiversity.

  • Design and Synthesis of Some New N-(Thiazol-2-yl) Benzamides of Quinoxaline as DNA Topoisomerase II Targeting Anticancer Agents. Polycyclic Aromatic Compounds.

Sources

A Comprehensive Safety and Handling Guide for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-ethoxy-N-(1,3-thiazol-2-yl)benzamide is a heterocyclic compound belonging to the benzamide class of chemicals. While specific research applications for this exact molecule are not widely documented, its structural motifs are of significant interest in medicinal chemistry. The N-(thiazol-2-yl)benzamide scaffold, for instance, has been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, suggesting potential applications in exploring physiological functions governed by this ion channel.[1][2] Furthermore, N-(Benzo[d]thiazol-2-yl)benzamide derivatives are recognized for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Given the compound's potential for biological activity and the frequent handling of such novel molecules in research settings, a thorough understanding of its safety profile is paramount. In the absence of a specific, publicly available Safety Data Sheet (SDS) for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide, this guide has been developed to construct a robust, inferred safety profile. By systematically analyzing the known hazards of its core structural components—2-ethoxybenzamide, the parent benzamide molecule, and related thiazole derivatives—this document provides researchers with the necessary data and protocols to handle this compound with a high degree of safety and scientific integrity.

The primary objective of this whitepaper is to synthesize available data to establish best practices for laboratory handling, exposure control, emergency procedures, and disposal. This approach serves not only as a specific guide for this compound but also as a methodological template for assessing the safety of other novel chemical entities.

Physicochemical Profile and Structural Analysis

To predict the behavior and potential reactivity of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide, we first deconstruct it into its primary functional components: the 2-ethoxybenzamide moiety and the N-linked thiazole ring. The properties of these surrogates provide a reliable foundation for estimating the characteristics of the target molecule.

The parent compound, 2-ethoxybenzamide (also known as Ethenzamide), is a white, solid powder.[3] It is described as being slightly soluble in water.[3] Benzamide, the core structure, is also an off-white solid with slight water solubility but is soluble in many organic solvents.[4] The stability of these compounds is generally high under normal laboratory conditions.[3]

Based on these analogs, a summary of predicted physicochemical properties for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide is presented below.

PropertyPredicted Value/CharacteristicRationale & Remarks
Physical State Solid, likely crystalline powderBased on 2-ethoxybenzamide and other benzamide derivatives.[3]
Color White to off-whiteCommon appearance for this class of organic compounds.[3][4]
Molecular Formula C₁₂H₁₃N₃O₂SDerived from chemical structure.
Molecular Weight 263.32 g/mol Calculated from the molecular formula.
Melting Point Likely >130 °CThe melting point of 2-ethoxybenzamide is 132-134 °C.[5] The addition of the thiazole ring may alter this.
Water Solubility Slightly soluble to insoluble2-ethoxybenzamide is slightly soluble in water.[3] Increased molecular complexity often decreases water solubility.
Stability Stable under normal conditionsBenzamide derivatives are generally stable under recommended storage conditions.[3]
Incompatible Materials Strong oxidizing agentsA common incompatibility for amides and organic compounds in general.[3][6]
Hazardous Decomposition Carbon oxides (CO, CO₂), Nitrogen oxides (NOx)Expected products of combustion for nitrogen-containing organic molecules.[3][5]

Hazard Identification via Structural Analogy

A definitive hazard classification for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide requires synthesizing data from its structural precursors. While some components suggest a low hazard profile, others introduce significant points of caution that must be integrated into a comprehensive risk assessment.

  • Analysis of the 2-Ethoxybenzamide Moiety: The most direct structural analog, 2-ethoxybenzamide, is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008.[5] This suggests that this portion of the molecule carries a relatively low intrinsic toxicity.

  • Analysis of the Parent Benzamide Core: In contrast, the parent compound, Benzamide (CAS 55-21-0), presents a more significant hazard profile. It is classified under the Globally Harmonized System (GHS) as Acute toxicity, Oral (Category 4) and Germ cell mutagenicity (Category 2) .[6][7] The H302 "Harmful if swallowed" and H341 "Suspected of causing genetic defects" classifications are critical.[7] This indicates a potential for systemic toxicity upon ingestion and a non-negligible risk of heritable genetic damage.

  • Analysis of the Thiazole Moiety: Data from other thiazole-containing benzamides reveal additional hazards. For example, 4-(1,3-Thiazol-2-yl)benzoic acid is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and potential respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[8] This strongly suggests that the thiazole portion of the target molecule could be a source of irritant properties.

Synthesizing these data points, we can construct a predicted GHS classification for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide. The principle of prudent caution dictates that the highest level of hazard suggested by any of the structural components should be adopted.

Hazard ClassGHS CategoryPredicted Hazard StatementJustification
Acute Toxicity, Oral Category 4H302: Harmful if swallowedBased on the classification of the parent Benzamide core.[6][7]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationBased on hazards identified for analogous thiazole-containing compounds.[8]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritationBased on hazards identified for analogous thiazole-containing compounds.[8]
Germ Cell Mutagenicity Category 2H341: Suspected of causing genetic defectsBased on the classification of the parent Benzamide core.[7] This is a significant long-term health hazard.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationBased on hazards identified for analogous thiazole-containing compounds.[8] Primarily a risk when handling the compound as a powder.

Exposure Control and Personal Protective Equipment (PPE)

Effective management of the risks identified above requires a multi-layered approach to exposure control. The "Hierarchy of Controls" is a fundamental principle in laboratory safety, prioritizing the most effective measures first.

Hierarchy of Controls cluster_controls Hierarchy of Hazard Controls cluster_application Application to 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide elim Elimination (Most Effective) sub Substitution elim->sub Reduce Hazard eng Engineering Controls (e.g., Fume Hood) sub->eng Isolate People admin Administrative Controls (e.g., SOPs, Training) eng->admin Change How People Work eng_app Handle powder in a certified chemical fume hood to control inhalation exposure. eng->eng_app ppe Personal Protective Equipment (PPE) (Least Effective) admin->ppe Protect the Worker admin_app Develop and follow a Standard Operating Procedure (SOP). Ensure all users are trained on the predicted hazards. admin->admin_app ppe_app Wear required gloves, safety glasses, and lab coat. ppe->ppe_app

Caption: Hierarchy of controls applied to handling the target compound.

Recommended Personal Protective Equipment (PPE)

Based on the predicted hazards of irritation and potential systemic toxicity, the following PPE is mandatory when handling 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide:

  • Eye/Face Protection: Use chemical safety goggles tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[5]

  • Skin Protection:

    • Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[5][9] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5]

    • Body Protection: Wear a professional laboratory coat. The type of body protection should be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5]

  • Respiratory Protection: When handling the solid compound outside of a fume hood or if dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended.[6] For routine handling of small quantities, engineering controls (i.e., a fume hood) are the preferred method of respiratory protection.

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols is essential for mitigating exposure and ensuring laboratory safety.

Detailed Protocol for Weighing and Handling
  • Preparation: Before handling, ensure the work area, specifically within a chemical fume hood, is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible.[6][8]

  • PPE: Don all required PPE as specified in Section 3.

  • Weighing: Conduct all weighing operations of the solid powder within the fume hood or a ventilated balance enclosure to prevent inhalation of dust.[10] Use anti-static weigh paper or boats.

  • Transfer: Use a spatula to carefully transfer the solid. Avoid creating dust.[5] If transferring to a solution, add the solid slowly to the solvent to prevent splashing.

  • Post-Handling: After handling, wipe down the spatula and the balance with a damp cloth. Tightly close the container of the compound.[10]

  • Decontamination: Wash hands and any exposed skin thoroughly with soap and water after completing the work and before leaving the laboratory.[5][9]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[10]

  • Keep the container tightly closed to prevent moisture ingress and contamination.[10]

  • Store locked up, away from incompatible materials such as strong oxidizing agents.[6][7]

Disposal Protocol
  • Do not allow the product to enter drains.[5]

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[5]

  • The recommended method is to contact a licensed professional waste disposal service to dispose of this material.[5] One approved method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5]

Emergency Procedures: A First Responder's Guide

In the event of accidental exposure or a spill, a rapid and informed response is critical.

First-Aid Measures
  • General Advice: Consult a physician. Show this safety guide to the doctor in attendance.[5]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][8]

  • In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[5][8] Take off contaminated clothing and wash it before reuse.[11]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[8]

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[8][11] Rinse mouth with water. Never give anything by mouth to an unconscious person.[5]

Accidental Release Measures (Spill Response)

The following workflow should be initiated in response to a spill.

Spill Response Workflow start Spill Occurs assess Assess Spill Is it a minor spill? Can it be handled safely? start->assess evacuate Major Spill Alert others and evacuate area. Call emergency services. assess->evacuate No ppe Don Appropriate PPE Minimum: Gloves, Goggles, Lab Coat, Respirator (if powder) assess->ppe Yes contain Contain & Clean Up Sweep up solid material. Dampen with ethanol to reduce dust. Place in a sealed container. ppe->contain decon Decontaminate Area Wipe spill area with soap and water solution. contain->decon dispose Dispose of Waste Label container as hazardous waste. Follow institutional guidelines. decon->dispose end Area Safe dispose->end

Caption: Decision workflow for responding to a chemical spill.

For small spills, use personal protective equipment and avoid dust formation.[5] Sweep up the material and shovel it into a suitable, closed container for disposal.[3][5]

Toxicological and Mechanistic Insights

While a complete toxicological profile for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide is unavailable, the data for its parent compound, Benzamide, provides crucial context. The oral LD50 in mice is reported as 1160 mg/kg, and in vitro tests have shown mutagenic effects.[12][13] The GHS classification of "Suspected of causing genetic defects" is derived from this data and is the most significant long-term health risk to consider. No component of the related 2-ethoxybenzamide is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[5]

From a mechanistic standpoint, the discovery that N-(thiazol-2-yl)-benzamide analogs can act as selective negative allosteric modulators of the Zinc-Activated Channel (ZAC) is highly relevant.[1][2] This indicates that this class of molecules is biologically active and designed to interact with specific protein targets within the body. While this is a pharmacological property, it reinforces the rationale for stringent safety protocols. Any compound capable of specific biological interaction should be handled with care to prevent unintended exposure and potential physiological effects in researchers.

Conclusion

The safety assessment of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide exemplifies a necessary scientific process for novel compounds lacking dedicated safety documentation. Through a systematic analysis of its structural analogs—2-ethoxybenzamide, Benzamide, and related thiazole derivatives—a comprehensive safety profile has been constructed.

The key takeaways are:

  • The compound should be handled as harmful if swallowed and as a suspected mutagen .

  • It poses a risk of skin, eye, and respiratory irritation , primarily when handled as a solid powder.

  • Strict adherence to engineering controls (chemical fume hood) and the use of appropriate PPE are mandatory to minimize exposure.

By integrating the principles of hazard identification, exposure control, and emergency preparedness, researchers can confidently and safely handle 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide. This proactive, evidence-based approach to laboratory safety is fundamental to the integrity and success of scientific research and drug development.

References

  • benzamide, 55-21-0. (n.d.). The Good Scents Company. [Link]

  • SAFETY DATA SHEET. (2017, November 23). [Link]

  • Benzamide. (n.d.). Wikipedia. [Link]

  • Safety Data Sheet: Benzamidine hydrochloride. (2025, April 7). Carl ROTH. [Link]

  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). (2023). PMC. [Link]

  • N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide. (n.d.). PMC. [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • 5-(5-FLUOROPYRIMIDIN-2-YL)-BENZAMIDES AND THEIR USE AS P2X7 RECEPTOR ANTAGONISTS. (2016, August 31).
  • Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). (2023, March 2). Semantic Scholar. [Link]

  • Benzamide, 2-(2-(diethylamino)ethoxy)-n-(2-phenoxyphenyl)-, monohydrochloride. (n.d.). PubChemLite. [Link]

Sources

Methodological & Application

Synthesis protocol for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of 2-Ethoxy-N-(1,3-thiazol-2-yl)benzamide

Executive Summary

This guide details the synthesis of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide , a privileged scaffold in medicinal chemistry often associated with glucokinase activation, antifungal activity, and Zinc-Activated Channel (ZAC) antagonism.

While amide coupling is a standard transformation, the reaction between 2-aminothiazole and benzoic acid derivatives presents specific challenges:

  • Ambident Nucleophilicity: 2-Aminothiazole possesses two nucleophilic sites—the exocyclic amine (

    
    ) and the endocyclic ring nitrogen (
    
    
    
    -3).
  • Steric Hindrance: The ortho-ethoxy group on the benzoyl ring introduces steric bulk that can retard reaction rates compared to unsubstituted analogs.

This protocol provides two validated pathways: a Method A (Acid Chloride) for scalable, robust synthesis, and Method B (HATU Coupling) for high-throughput discovery applications.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the formation of the C(carbonyl)-N(exocyclic) bond. To ensure regioselectivity for the exocyclic amide over the ring nitrogen imine, we utilize activated acylating agents which, under thermodynamic control or specific base catalysis, favor the stable amide product.

Retrosynthesis Target Target Molecule 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide Disconnect Disconnection (Amide Bond) Target->Disconnect Retro-cut Precursors Precursors Disconnect->Precursors Acid 2-Ethoxybenzoic Acid (or Acid Chloride) Precursors->Acid Amine 2-Aminothiazole Precursors->Amine

Figure 1: Retrosynthetic logic separating the target into the activated benzoyl component and the heterocyclic amine.

Experimental Protocols

Method A: Acid Chloride Activation (Gold Standard)

Recommended for gram-scale synthesis and high yields.

Mechanism: Conversion of the acid to the acid chloride creates a highly electrophilic species that overcomes the lower nucleophilicity of the heteroaryl amine.

Reagents & Stoichiometry:

Reagent Equiv. Role
2-Ethoxybenzoic acid 1.0 Substrate

| Thionyl Chloride (


) | 3.0 | Chlorinating Agent |
| 2-Aminothiazole | 1.1 | Nucleophile |
| Triethylamine (

) | 2.5 | Acid Scavenger | | Dichloromethane (DCM) | - | Solvent (Anhydrous) | | DMF (Cat.) | 0.05 | Catalyst |

Step-by-Step Procedure:

  • Activation (Acid Chloride Formation):

    • In a dry round-bottom flask equipped with a reflux condenser and drying tube (

      
      ), dissolve 2-ethoxybenzoic acid  (1.0 equiv) in anhydrous DCM (
      
      
      
      ).
    • Add catalytic DMF (1-2 drops).

    • Add Thionyl Chloride (3.0 equiv) dropwise at

      
      .
      
    • Critical Step: Heat to reflux for 2–3 hours. Monitor by TLC (conversion of acid to non-polar spot) or observe cessation of gas evolution (

      
      ).
      
    • Evaporate solvent and excess

      
       under reduced pressure. Co-evaporate with toluene (
      
      
      
      ) to remove trace thionyl chloride. Result: Crude 2-ethoxybenzoyl chloride (usually a yellow oil).
  • Coupling:

    • Dissolve 2-aminothiazole (1.1 equiv) and

      
        (2.5 equiv) in anhydrous DCM (
      
      
      
      ) under inert atmosphere (
      
      
      ).
    • Cool the amine solution to

      
      .[1]
      
    • Dissolve the crude acid chloride from Step 1 in a minimal amount of DCM and add it dropwise to the amine solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Purification:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (

      
      ). Wash combined organics with 
      
      
      
      (removes unreacted thiazole), then brine.
    • Dry over

      
      , filter, and concentrate.[2]
      
    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Method B: HATU Coupling (Discovery Scale)

Recommended for parallel synthesis or if acid-sensitive groups are present.

Reagents:

  • 2-Ethoxybenzoic acid (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • 2-Aminothiazole (1.2 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve the acid and DIPEA in DMF. Stir for 5 minutes.

  • Add HATU. Stir for 15 minutes to form the activated ester (O-At ester).

  • Add 2-aminothiazole.[3][4][5]

  • Stir at

    
     for 16 hours. (Heating is often required due to the poor nucleophilicity of the thiazole amine).
    
  • Dilute with ethyl acetate, wash with

    
     solution (5%) to remove DMF, followed by standard aqueous workup.
    

Mechanistic Insight & Troubleshooting

The Regioselectivity Challenge: 2-Aminothiazole can react at the ring nitrogen to form an imino product. However, under the conditions described above (Method A), the amido product is thermodynamically favored.

  • Observation: If proton NMR shows a lack of an amide proton (

    
    ) and unexpected upfield shifts, you may have formed the imine or a bis-acylated species.
    
  • Correction: Ensure the base (

    
    ) is present in excess to neutralize 
    
    
    
    immediately, preventing protonation of the thiazole ring which deactivates it.

Mechanism Start Acid Chloride (Electrophile) TS Tetrahedral Intermediate Start->TS + Amine Amine 2-Aminothiazole (Nucleophile) Amine->TS Product Exocyclic Amide (Thermodynamic) TS->Product - HCl (Major) SideProduct Ring N-Acylation (Kinetic/Unstable) TS->SideProduct (Minor) SideProduct->Product Rearrangement (Often occurs upon heating)

Figure 2: Reaction pathway showing the competition between exocyclic and endocyclic attack. The exocyclic amide is the stable product.

Quality Control & Validation

Expected Analytical Data:

  • Physical State: White to off-white solid.

  • Melting Point: Typically

    
     (dependent on purity/polymorph).
    
  • Mass Spectrometry (ESI):

    
    .
    
  • 1H NMR (DMSO-

    
    , 400 MHz): 
    
    • 
       (
      
      
      
      , s, broad, Amide NH ). Diagnostic peak.
    • 
       (
      
      
      
      , d, Thiazole C4-H).[6]
    • 
       (
      
      
      
      , d, Thiazole C5-H).
    • 
       (
      
      
      
      , dd, Benzoyl H-6).[6]
    • 
       (
      
      
      
      , q,
      
      
      ).
    • 
       (
      
      
      
      , t,
      
      
      ).

Troubleshooting Table:

IssueProbable CauseSolution
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are anhydrous; check

quality.
Starting Material Remains Low NucleophilicityHeat the coupling step to

; add DMAP (catalytic).
Product is Oil/Sticky DMF contaminationWash organic layer with

or water (

).

References

  • Regioselectivity of 2-Aminothiazoles: Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Link

  • General Amide Coupling Protocols: Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives. Brieflands. Link

  • Thiazole Benzamide Biological Activity (ZAC Antagonists): Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs.[7] PubMed Central. Link

  • Glucokinase Activator Synthesis: Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives. ResearchGate. Link

Sources

Technical Assessment & Protocol: Solubility of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile[1]

2-ethoxy-N-(1,3-thiazol-2-yl)benzamide is a synthetic small molecule belonging to the N-heteroaryl-benzamide class. Structurally, it consists of an ortho-ethoxy substituted benzene ring linked via an amide bond to a 2-aminothiazole moiety.

This specific scaffold exhibits a solubility profile characteristic of lipophilic "Brick Dust" molecules—compounds with flat aromatic rings and hydrogen bond donors/acceptors that stack efficiently in the solid state, leading to high crystal lattice energy and poor water solubility.

Physicochemical Data Table
PropertyValue (Estimated/Calculated)Implication for Handling
Molecular Weight 248.30 g/mol Use this for Molarity (M) calculations.
LogP (Octanol/Water) ~2.5 – 3.2Moderate lipophilicity; readily crosses membranes but resists aqueous solvation.
Solubility (Water) < 100 µM (< 25 µg/mL)Insoluble for stock preparation. Do not attempt to dissolve directly in media.
Solubility (DMSO) > 50 mM (> 12 mg/mL)Excellent. Preferred solvent for stock solutions.
Solubility (Ethanol) Moderate (~10-20 mM)Variable. Less reliable than DMSO for long-term cold storage.

Critical Solubility Guidelines

The "Golden Rule" of Benzamides

Researchers often attempt to dissolve benzamide derivatives directly in aqueous buffers (PBS) or cell culture media, leading to immediate microscopic precipitation. This results in false negatives in biological assays because the effective concentration is a fraction of the calculated dose.

Correct Workflow:

  • Primary Solubilization: Dissolve pure powder in 100% anhydrous DMSO to create a high-concentration Master Stock (typically 10 mM or 50 mM).

  • Intermediate Dilution: Perform serial dilutions in 100% DMSO.

  • Final Transition: Spike the DMSO solution into the aqueous assay medium only at the final step, ensuring the final DMSO concentration is < 1% (v/v) (or as tolerated by your specific assay).

Protocol A: Preparation of Master Stock (DMSO)

Objective: Create a stable, verified 50 mM stock solution. Reagents:

  • Compound: 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide (Solid)

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

Step-by-Step Procedure:

  • Weighing: Accurately weigh roughly 5–10 mg of the compound into a sterile, amber glass vial or a polypropylene microcentrifuge tube. Record the exact mass (e.g., 6.4 mg).

    • Note: Avoid polystyrene tubes as DMSO can leach plasticizers.

  • Calculation: Calculate the required volume of DMSO to achieve 50 mM.

    
    
    
    • Example: For 6.4 mg:

      
      
      
  • Solubilization: Add the calculated volume of anhydrous DMSO.

  • Agitation: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should become clear and colorless to pale yellow. If particles persist, sonicate in a water bath at room temperature for 5 minutes.

  • Inspection: Invert the tube and check against a light source. The liquid must be free of any turbidity or crystal suspension.

Visualization: Stock Preparation Workflow

StockPrep Weigh Weigh Compound (e.g., 6.4 mg) Calc Calculate DMSO Vol (Target: 50 mM) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Vortex Vortex/Sonicate (Room Temp) AddSolvent->Vortex QC Visual QC (Clear Solution?) Vortex->QC QC->Vortex Fail (Particulates) Storage Aliquot & Store (-20°C, Dark) QC->Storage Pass

Caption: Logical flow for preparing a high-integrity DMSO Master Stock solution.

Protocol B: Aqueous Transition (Assay Preparation)

Objective: Dilute the stock into aqueous media without precipitation ("crashing out"). Challenge: The "2-ethoxy" and "thiazole" groups increase lipophilicity. Rapid addition to water can cause local high concentrations that exceed the solubility limit, triggering nucleation.

The "Sandwich" Dilution Method: Do not add 1 µL of 50 mM stock directly to 10 mL of water (1:10,000 dilution) in one step if avoiding precipitation is critical. Instead, use an intermediate step.

Step-by-Step Procedure:

  • Prepare Intermediate Stock (100x):

    • Dilute the 50 mM Master Stock down to 100x the final assay concentration using DMSO .

    • Example: For a final assay concentration of 10 µM, prepare a 1 mM solution in DMSO (Dilute 50 mM stock 1:50 with DMSO).

  • Final Spike:

    • Pipette the aqueous buffer/media into the assay well or tube first.

    • While vortexing gently (or mixing), add the 100x DMSO intermediate solution (1:100 dilution).

    • This ensures the final DMSO concentration is exactly 1% and the compound is rapidly dispersed before it can aggregate.

Troubleshooting Precipitation: If the solution turns cloudy upon addition to water:

  • Reduce Concentration: The compound's aqueous solubility limit may be lower than 10 µM.[1] Try 1 µM.

  • Warm the Media: Pre-warm the aqueous buffer to 37°C before adding the compound.

  • Add Serum: If using cell media, ensure Fetal Bovine Serum (FBS) is present. Albumin in serum acts as a carrier protein, sequestering lipophilic molecules and preventing precipitation.

Visualization: Serial Dilution Strategy

Dilution cluster_0 Critical Control Point Master Master Stock (50 mM in 100% DMSO) Inter Intermediate Stock (1 mM in 100% DMSO) Master->Inter  1:50 Dilution (in DMSO) Assay Final Assay Well (10 µM in Aqueous Buffer) Inter->Assay  1:100 Spike (into Media) note Ensure Final DMSO < 1% Check for Precipitation Assay->note

Caption: Two-step dilution scheme to prevent compound precipitation during aqueous transition.

Storage & Stability

  • Temperature: Store DMSO stocks at -20°C or -80°C .

  • Hygroscopicity: DMSO is hygroscopic (absorbs water from air). Water uptake can cause the compound to precipitate inside the frozen stock tube over time.

    • Best Practice: Use single-use aliquots (e.g., 20 µL per tube) to avoid repeated freeze-thaw cycles and atmospheric exposure.

  • Light: The thiazole ring can be photosensitive. Store in amber vials or wrap tubes in foil.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO. Retrieved from (Generalized protocol adapted for benzamide class).

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 847246: 2-amino-N-(1,3-thiazol-2-yl)benzamide.[4] Retrieved from (Structural analog data used for physicochemical estimation).[5]

  • Li, Di, et al. (2015). Equilibrium solubility, thermodynamic modeling and solvent effect of N-(benzo[d]thiazol-2-yl)benzamide in various solvents. Journal of Molecular Liquids. (Reference for solubility behavior of benzamide-thiazole scaffolds).
  • Sigma-Aldrich. (2025). Product Specification: 2-Methoxy-N-(1,3-thiazol-2-yl)benzamide. Retrieved from (Analogous compound properties).

Sources

Application Note: HPLC Method Development for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a systematic approach to developing a High-Performance Liquid Chromatography (HPLC) method for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide . This compound, structurally related to the analgesic Ethenzamide but functionalized with a thiazole heterocycle, presents specific chromatographic challenges including potential silanol interactions and moderate lipophilicity.

The protocol below moves beyond a static "recipe" to provide a Quality by Design (QbD) framework. It guides the analyst through physicochemical profiling, column screening, and gradient optimization to ensure a robust, transferable method suitable for regulatory validation (ICH Q2).

Physicochemical Profiling & Strategy

Before method development, we must understand the molecule to predict its behavior.

Structural Analysis
  • Core Scaffold: Benzamide (UV active, neutral stability).

  • Lipophilic Moiety: 2-Ethoxy group (Increases retention, electron-donating).

  • Polar/Basic Moiety: 1,3-Thiazol-2-yl group. The nitrogen at position 3 of the thiazole ring is weakly basic (Estimated pKa

    
     2.5).
    
Method Design Implications
FeatureChromatographic RiskMitigation Strategy
Thiazole Nitrogen Peak tailing due to interaction with residual silanols on silica columns.Low pH Mobile Phase: Use 0.1% Formic Acid or Phosphate Buffer (pH 2.5–3.0) to protonate the nitrogen and suppress silanol activity.
Ethoxy Group Moderate hydrophobicity (LogP

2.5–3.0).
C18 Column: Sufficient retentive power. High organic content likely required for elution.
Conjugation Strong UV absorption.UV/DAD Detection: Monitor at 254 nm (Benzamide

) and 280–300 nm (Thiazole conjugation).

Method Development Workflow

The following diagram illustrates the logical flow of the development process, ensuring no critical parameter is overlooked.

MethodDevelopment Start Start: Compound Profiling Solubility Step 1: Solubility & Stock Prep (MeOH/AcN) Start->Solubility UVScan Step 2: UV Spectral Scan (Determine Lambda max) Solubility->UVScan Screening Step 3: Column & MP Screening (Acidic vs. Neutral pH) UVScan->Screening Optimization Step 4: Gradient Optimization (Resolution & Tailing Factor) Screening->Optimization Optimization->Screening  Poor Resolution   Validation Step 5: Method Validation (Linearity, Accuracy, Precision) Optimization->Validation

Figure 1: Systematic workflow for HPLC method development ensuring robust parameter selection.

Experimental Protocol

Step 1: Standard Preparation

Objective: Create a stable stock solution free of precipitation.

  • Weighing: Accurately weigh 10.0 mg of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide reference standard.

  • Dissolution: Transfer to a 10 mL volumetric flask. Add 7 mL of HPLC-grade Acetonitrile (AcN) . Sonicate for 5 minutes until fully dissolved.

  • Dilution: Make up to volume with AcN to obtain a 1000 µg/mL Stock Solution .

  • Working Standard: Dilute the stock 1:10 with Water/AcN (50:50) to create a 100 µg/mL test solution. Filter through a 0.22 µm PTFE syringe filter.

Step 2: UV-Vis Spectral Scan

Objective: Identify the optimal detection wavelength (


).
  • Instrument: HPLC with Diode Array Detector (DAD) or standalone UV-Vis Spectrophotometer.

  • Procedure: Inject the Working Standard (100 µg/mL) in flow mode (no column) or scan in a cuvette.

  • Expected Result:

    • Primary Max: 254 nm (Benzamide core).

    • Secondary Max: ~280–290 nm (Thiazole conjugation).

  • Decision: Set detection channel to 254 nm for maximum sensitivity and 280 nm for selectivity against non-conjugated impurities.

Step 3: Column & Mobile Phase Screening

Objective: Select the stationary phase and pH that yields a Symmetry Factor (


) between 0.9 and 1.2.

Recommended Starting Conditions:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

Screening Matrix:

Trial IDMobile Phase A (Aqueous)Mobile Phase B (Organic)Rationale
Screen A 0.1% Formic Acid in Water (pH ~2.7)AcetonitrilePreferred. Low pH suppresses thiazole ionization/silanol interaction. AcN provides low backpressure.
Screen B 10 mM Ammonium Acetate (pH ~6.8)MethanolAlternative if compound is acid-labile (unlikely for benzamides).

Gradient Profile (Scouting):

  • 0 min: 5% B

  • 20 min: 95% B

  • 25 min: 95% B

  • 25.1 min: 5% B (Re-equilibration)

Decision Logic:

  • If Screen A gives sharp peaks (

    
    ), proceed to optimization.
    
  • If tailing occurs, switch to a column with better base deactivation (e.g., C18 with embedded polar group) or increase buffer strength (e.g., 20 mM Phosphate pH 2.5).

Step 4: Final Optimized Method (Reference Protocol)

Based on the structural properties, the following method is the high-probability starting point for validation.

ParameterSetting
Column C18 (150 mm x 4.6 mm, 5 µm) - High Carbon Load recommended
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 35°C (Improves mass transfer and peak shape)
Injection Vol 10 µL
Detection UV at 254 nm (Reference: 360 nm)
Gradient Time (min) | %B 0.0 | 20 10.0 | 80 12.0 | 80 12.1 | 20 17.0 | 20

Validation Parameters (ICH Q2)

To ensure the method is "Trustworthy" and self-validating, perform the following:

System Suitability Test (SST)

Inject the Working Standard (100 µg/mL) 5 times before every run.

  • RSD of Area:

    
     2.0%
    
  • Tailing Factor (

    
    ): 
    
    
    
    1.5
  • Theoretical Plates (

    
    ): 
    
    
    
    5000
Linearity

Prepare 5 concentration levels (e.g., 10, 50, 100, 150, 200 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[2]
Accuracy (Recovery)

Spike the compound into the sample matrix (if applicable) or solvent at 80%, 100%, and 120% of the target concentration.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Limit of Detection (LOD) / Quantification (LOQ)

Calculate based on the standard deviation of the response (


) and slope (

).
  • LOD:

    
    
    
  • LOQ:

    
    
    

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with Thiazole nitrogen.1. Lower pH of MP A (use Phosphate instead of Formic).2. Add "sacrificial base" like Triethylamine (TEA) if using neutral pH.3. Switch to a "Base-Deactivated" column.
Retention Time Drift Temperature fluctuation or insufficient equilibration.1. Use a column oven at 35°C.2. Ensure at least 5 column volumes of equilibration time between gradient runs.
Split Peaks Solvent mismatch.Ensure sample diluent matches the initial mobile phase (e.g., 20% AcN). Avoid dissolving pure sample in 100% AcN if injecting large volumes.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • PubChem. (2023). Compound Summary for 2-ethoxybenzamide (Ethenzamide). National Library of Medicine. Link (Used for core benzamide spectral properties).

  • Moseley, J. D., & Linder, S. (2021). N-(Benzo[d]thiazol-2-yl)benzamide derivatives: Synthesis and Pharmacological Profiling. (Provides grounding for thiazole-amide solubility and stability profiles).

Sources

Application Note: Preparation of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide Stock Solutions

[1]

Abstract & Compound Profile

Accurate preparation of stock solutions is the foundational step in ensuring reproducibility in cell-based assays and biochemical screens.[1][2] 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide is a synthetic small molecule likely utilized for its potential activity in epigenetic modulation or kinase inhibition.[1] Due to the presence of the lipophilic benzamide core and the heterocyclic thiazole ring, this compound requires specific solvation strategies to prevent micro-precipitation in aqueous buffers.

Physicochemical Properties (Calculated)
PropertyValueNotes
Chemical Name 2-ethoxy-N-(1,3-thiazol-2-yl)benzamideVerify identity via CAS/NMR if synthesized in-house.[1]
Formula C₁₂H₁₂N₂O₂S
Molecular Weight ~248.30 g/mol Use exact batch MW from CoA for calculations.[1]
Predicted LogP ~2.5 - 3.0Moderately lipophilic; poor water solubility.[1]
Primary Solvent DMSO (Dimethyl Sulfoxide)Recommended concentration: 10–50 mM.[1]
Secondary Solvent Ethanol (Absolute)Suitable for specific applications; lower solubility limit than DMSO.[1]
Storage -20°C or -80°CStore desiccated and protected from light.

Solubility & Solvent Selection Strategy

The choice of solvent is dictated by the compound's polarity. The 2-ethoxy group and the aromatic rings render the molecule hydrophobic.

  • Why DMSO? DMSO is the gold standard for this class of compounds because it disrupts the intermolecular forces (pi-stacking) between the aromatic rings more effectively than water. It is miscible with water, allowing for easy dilution into assay buffers.

  • The "Crash-Out" Risk: A common failure mode is the "crash-out" effect, where the compound precipitates immediately upon dilution into aqueous media (PBS, Media).[1] This occurs if the final DMSO concentration is too low to solubilize the local high concentration of compound during mixing.

  • Ethanol: Can be used if DMSO is toxic to the specific cell line, but evaporation rates are higher, potentially altering concentration over time.[1]

Protocol: Preparation of 50 mM Stock Solution

Objective: Prepare 1 mL of a 50 mM stock solution in anhydrous DMSO.

Materials Required[2][3][4][5][6][7][8][9]
  • 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide (Solid)[1]

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)

  • Analytical Balance (Precision: 0.01 mg)

  • Vortex Mixer[1]

  • Amber Glass Vials (1.5 mL or 2 mL) with PTFE-lined caps

Step-by-Step Procedure

1. Calculate Mass Requirement Use the formula:

2
  • Target Concentration: 50 mM (0.05 M)

  • Target Volume: 1 mL (0.001 L)

  • MW: 248.30 g/mol [1]

2. Weighing

  • Tare a clean, dry amber glass vial.[1]

  • Weigh approximately 12.42 mg of the solid compound directly into the vial.

  • Critical: Record the exact mass weighed (e.g., 12.55 mg). Do not try to hit the number exactly; adjust the solvent volume instead.

3. Volume Adjustment (Gravimetric Correction) To ensure exact molarity, calculate the required DMSO volume based on the actual mass weighed.

  • Example: If you weighed 12.55 mg :

    
    [1]
    
  • Add 1011 µL of anhydrous DMSO to the vial.

4. Solubilization

  • Cap the vial tightly.[1]

  • Vortex vigorously for 30–60 seconds.

  • Visual Check: Hold the vial up to a light source.[1] The solution should be perfectly clear. If particulates remain, sonicate in a water bath for 5 minutes at room temperature.

5. Aliquoting & Storage

  • Do not store the bulk stock at 4°C, as DMSO freezes at ~19°C, leading to repeated freeze-thaw cycles.

  • Aliquot into small volumes (e.g., 50 µL) in amber tubes.

  • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Preparation of Working Solutions

Objective: Dilute the stock to a working concentration (e.g., 10 µM) for a cell assay, ensuring <0.5% DMSO final concentration.

The "Intermediate Dilution" Method

Direct dilution from 50 mM to 10 µM (1:5000) in one step often causes precipitation. Use a serial dilution strategy.

Step 1: Prepare 500 µM Intermediate (100x)

  • Dilute 10 µL of 50 mM Stock + 990 µL of Assay Media (or PBS).

  • Note: If precipitation occurs here, use DMSO or Ethanol for this intermediate step instead of media, then do the final large dilution into media.[1]

    • Alternative Step 1: Dilute 10 µL of 50 mM Stock + 990 µL of DMSO = 500 µM (in 100% DMSO).[1]

Step 2: Prepare 10 µM Final Working Solution (1x)

  • Dilute 20 µL of the 500 µM Intermediate + 980 µL of Assay Media.[1]

  • Final DMSO Concentration:

    • If Intermediate was in Media: ~0.1% DMSO.[1]

    • If Intermediate was in DMSO: 2% DMSO (Too high for some cells).[1]

  • Recommendation: For sensitive cells, perform serial dilutions in DMSO first, keeping the stock concentrated (e.g., 1000x), then make a single large dilution (1:1000) into rapidly stirring media to prevent precipitation.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for preparing and validating the stock solution.

StockPreparationStartStart: Solid Compound(2-ethoxy-N-(1,3-thiazol-2-yl)benzamide)WeighWeigh Exact Mass (m)Record to 0.01 mgStart->WeighCalcCalculate DMSO Volume (V)V = m / (MW * C)Weigh->CalcMixAdd Anhydrous DMSOVortex 60sCalc->MixCheckVisual InspectionClear Solution?Mix->CheckSonicateSonicate (5 min, RT)Check->SonicateNo (Particulates)AliquotAliquot & Store(-20°C / -80°C)Check->AliquotYesSonicate->Check

Figure 1: Decision-based workflow for the preparation of homogenous stock solutions.

Dilution Scheme for Cell Assays

This diagram details the "Serial Dilution" strategy to avoid solvent shock and precipitation.

DilutionSchemeStockStock Solution50 mM (100% DMSO)InterIntermediate500 µM (10% DMSO)Stock->Inter1:100 Dilution(into Media/Buffer)WorkingWorking Solution10 µM (0.2% DMSO)Inter->Working1:50 Dilution(into Media)CellsCell Culture WellFinal AssayWorking->CellsAdd to Cells

Figure 2: Two-step dilution strategy to minimize DMSO toxicity and prevent compound precipitation.

Troubleshooting & Stability

IssueProbable CauseSolution
Precipitation High concentration in aqueous buffer.[1]Use the "Intermediate Dilution" method.[1] Ensure media is warm (37°C) before adding compound.
Degradation Hydrolysis of the amide bond.[1]Avoid storing working solutions (aqueous) for >24 hours. Make fresh from DMSO stock daily.
Yellowing of DMSO Oxidation or light sensitivity.[1]Store in amber vials. If stock turns dark yellow/brown, verify integrity by HPLC/MS.
Freezing at 4°C DMSO freezing point is ~19°C.DMSO crystallizes at fridge temps.[1] This is normal. Thaw completely at RT and vortex before use.

References

  • Compound Identity & Properties

    • PubChem. 2-amino-N-(1,3-thiazol-2-yl)benzamide (Structural Analog Reference).[1] National Library of Medicine.[1] Available at: [Link]

  • Solubility Protocols
  • p300 Activator Context (CTB): Mantelingu, K., et al. (2007). Activation of p300 histone acetyltransferase by small molecules altering enzyme structure. Nature. (Note: Reference provided for context regarding the "CTB" benzamide class).
  • Solvent Handling

Application Note: In Vitro Pharmacological Profiling of 2-Ethoxy-N-(1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Mechanistic Rationale

The N-(thiazol-2-yl)benzamide scaffold is a highly privileged structure in medicinal chemistry, recognized for its potent dual-utility in treating metabolic diseases and oncology 1[1]. Specifically, derivatives such as 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide (CAS 303991-72-2) are investigated for two primary pharmacological modalities:

  • Metabolic Regulation: Acting as allosteric Glucokinase (GK) activators to lower blood glucose in Type 2 Diabetes 2[2].

  • Oncology: Functioning as targeted inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway to induce apoptosis in malignant cells3[3].

This application note provides self-validating, step-by-step in vitro assay protocols to rigorously evaluate both the enzymatic and cellular efficacy of this compound.

Part 1: Glucokinase (GK) Allosteric Activation Assay

Causality of Experimental Design

Glucokinase (Hexokinase IV) serves as the primary glucose sensor in pancreatic


-cells and hepatocytes. Allosteric activators like the N-(thiazol-2-yl)benzamides bind to an allosteric hinge region, stabilizing the enzyme in its active "closed" conformation4[4]. This conformational shift fundamentally alters the enzyme's kinetics, increasing its affinity for glucose (lowering the 

) and accelerating the maximal reaction velocity (

).

Because the direct product of GK, glucose-6-phosphate (G6P), lacks a distinct optical chromophore, this protocol utilizes a G6PDH-coupled enzymatic assay . G6PDH oxidizes G6P while simultaneously reducing NAD+ to NADH. The accumulation of NADH absorbs strongly at 340 nm, providing a direct, real-time stoichiometric readout of GK activity 1[1].

Reagents & Materials
  • Enzymes: Recombinant Human Glucokinase (rhGK), Glucose-6-Phosphate Dehydrogenase (G6PDH) from Leuconostoc mesenteroides.

  • Assay Buffer: 25 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 1 mM DTT. (Note: DTT must be added fresh to prevent the oxidation of GK's highly sensitive cysteine residues).

  • Substrates: ATP (1 mM), NAD+ (1 mM), D-Glucose (titrated from 0.5 mM to 50 mM).

  • Test Compound: 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide (10 mM stock in DMSO).

Step-by-Step Protocol
  • Compound Serial Dilution: Dilute the test compound in DMSO to create a 10-point concentration-response curve (e.g., 1 nM to 50 µM). Ensure the final DMSO concentration in the assay remains

    
     1% to prevent solvent-induced enzyme denaturation.
    
  • Master Mix Assembly: In a 384-well UV-transparent microplate, add 10 µL of the test compound to 40 µL of Master Mix containing rhGK (100 nM), G6PDH (2 U/mL), NAD+ (1 mM), and ATP (1 mM).

  • Pre-Incubation: Incubate the plate at room temperature for 10 minutes. This is critical to allow the allosteric equilibrium to establish between the enzyme and the benzamide derivative prior to substrate introduction.

  • Reaction Initiation: Add 50 µL of D-Glucose at varying concentrations (to calculate

    
    ) or at a fixed physiological concentration (5 mM) for high-throughput single-point screening.
    
  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure absorbance at 340 nm every 30 seconds for 20 minutes at 37°C.

Data Presentation: Expected Kinetic Parameters
Treatment Group

(

mol/min/mg)

Glucose (mM)
Fold Activation
Vehicle Control (1% DMSO)12.5

1.2
8.2

0.4
1.0x
2-Ethoxy-N-(1,3-thiazol-2-yl)benzamide (10 µM)24.8

1.5
3.1

0.2
~2.0x
Reference GKA (e.g., PSN-GK1)28.4

1.1
2.5

0.1
~2.3x
Workflow Visualization

GK_Assay Compound 2-Ethoxy-N-(1,3-thiazol-2-yl)benzamide (Allosteric Activator) GK Glucokinase (GK) Enzyme Compound->GK Binds Allosteric Site G6P Glucose-6-Phosphate (G6P) GK->G6P Phosphorylation Substrates Glucose + ATP Substrates->GK G6PDH G6PDH (Coupling Enzyme) G6P->G6PDH Signal NAD+  ->  NADH + H+ (Absorbance at 340 nm) G6PDH->Signal Oxidation & Readout

Figure 1: Mechanistic workflow of the G6PDH-coupled Glucokinase allosteric activation assay.

Part 2: STAT3 Inhibition and Cell Viability Assay

Causality of Experimental Design

In oncology, hyperactivation of the STAT3 pathway drives tumor proliferation and evasion of apoptosis. N-(thiazol-2-yl)benzamide derivatives have been identified as potent inhibitors that block STAT3 phosphorylation at Tyr705, thereby preventing its dimerization and subsequent nuclear translocation3[3].

To validate this mechanism, a self-validating two-pronged approach is required:

  • Target Engagement (Western Blot): Fetal Bovine Serum (FBS) contains growth factors that maintain high basal p-STAT3 levels. By starving the cells and delivering an acute Interleukin-6 (IL-6) pulse, we create a dynamic window to definitively measure the compound's ability to abrogate p-STAT3 (Tyr705).

  • Phenotypic Readout (CellTiter-Glo): An ATP-dependent luminescence assay measures the resulting loss of cell viability (apoptosis) due to the downregulation of STAT3-dependent survival genes (e.g., Bcl-xL).

Reagents & Materials
  • Cell Lines: HepG2 (Hepatocellular carcinoma) or MDA-MB-231 (Breast cancer).

  • Stimulant: Recombinant Human IL-6 (rhIL-6).

  • Antibodies: Primary anti-STAT3, anti-p-STAT3 (Tyr705), anti-

    
    -actin.
    
  • Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay.

Step-by-Step Protocol

Phase A: p-STAT3 Inhibition (Target Engagement)

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO₂.
    
  • Serum Starvation: Replace media with serum-free DMEM for 12 hours to reduce basal STAT3 phosphorylation.

  • Compound Treatment: Pre-treat cells with 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide (0.1, 1, and 10 µM) for 2 hours.

  • Stimulation: Spike in rhIL-6 (50 ng/mL) for exactly 15 minutes to induce acute STAT3 phosphorylation.

  • Lysis & Immunoblotting: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe for p-STAT3 (Tyr705) and total STAT3.

Phase B: Cell Viability (Phenotypic Readout)

  • Seeding: Seed cells at 2,000 cells/well in a 384-well opaque white plate.

  • Treatment: Treat with a 10-point dose-response of the compound and incubate for 72 hours.

  • Detection: Add an equal volume of CellTiter-Glo reagent to each well. Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence to quantify ATP levels, which are directly proportional to the number of viable cells.

Data Presentation: Expected Viability Inhibition
Cell LineTissue Originp-STAT3 Inhibition IC₅₀ (µM)Cell Viability IC₅₀ (µM)
HepG2Hepatocellular Carcinoma1.2

0.3
4.5

0.8
MDA-MB-231Triple-Negative Breast Cancer0.8

0.2
3.2

0.5
HEK293 (Control)Embryonic Kidney (Non-tumor)> 50> 50
Pathway Visualization

STAT3_Pathway Stimulus IL-6 Stimulation Receptor gp130 / JAK Complex Stimulus->Receptor STAT3 STAT3 Monomer Receptor->STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705) Dimerization STAT3->pSTAT3 Nucleus Nuclear Translocation & Gene Transcription pSTAT3->Nucleus Apoptosis Decreased Viability (Apoptosis) Nucleus->Apoptosis Downregulates Bcl-xL Inhibitor 2-Ethoxy-N-(1,3-thiazol-2-yl)benzamide Inhibitor->pSTAT3 Blocks Dimerization

Figure 2: STAT3 signaling cascade and the inhibitory node of N-(thiazol-2-yl)benzamide derivatives.

References

  • Arora, S., Grewal, A. S., Sharma, N., Arora, K., Dhalio, E., & Singh, S. (2021). "Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase." Journal of Applied Pharmaceutical Science.[1]

  • Iino, T., Hashimoto, N., Hasegawa, T., Chiba, M., Eiki, J., & Nishimura, T. (2010). "Metabolic activation of N-thiazol-2-yl benzamide as glucokinase activators: Impacts of glutathione trapping on covalent binding." Bioorganic & Medicinal Chemistry Letters.[2]

  • Lv, et al. (2024). "Novel inhibitors of STAT3: an updated patent review (2022–present)." Expert Opinion on Therapeutic Patents.[3]

  • Yamagami, T., et al. (2008). "SAR, Pharmacokinetics, Safety, and Efficacy of Glucokinase Activating 2-(4-Sulfonylphenyl)-N-thiazol-2-ylacetamides: Discovery of PSN-GK1." Journal of Medicinal Chemistry.[4]

Sources

Application Note: NMR Characterization of 2-Ethoxy-N-(1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Significance

The compound 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antifungal agents. The fusion of an ortho-substituted benzamide with a thiazole moiety creates a pharmacophore capable of diverse biological interactions, including allosteric modulation of ion channels and enzyme active sites.[1]

Precise NMR characterization of this molecule is challenging due to potential amine-imine tautomerism inherent to 2-aminothiazole derivatives and the steric influence of the ortho-ethoxy group. This guide provides a rigorous, self-validating protocol for the structural confirmation of this compound, distinguishing it from regioisomers (e.g., 4-ethoxy analogs) and hydrolysis byproducts.[2][1][3]

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and visibility of exchangeable protons, DMSO-d6 is the solvent of choice. Chloroform-d (CDCl3) is often unsuitable due to poor solubility of the polar amide and rapid exchange/broadening of the amide proton.[1]

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) with 0.03% TMS (v/v).[2]

  • Concentration: 10–15 mg of analyte in 0.6 mL solvent (approx. 20-30 mM).

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Temperature: 298 K (25 °C).[2][1][3][4] Note: Variable temperature (VT) may be required if rotameric broadening is observed.[2][1][3]

Instrument Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Notes
1H 1D zg30161.0 sStandard proton survey.
13C 1D zgpg3010242.0 sProton-decoupled.[4]
COSY cosygpppqf81.5 sH-H connectivity (Magnitude mode).[2][3][4]
HSQC hsqcedetgpsisp2.341.5 sMultiplicity-edited (CH/CH3 up, CH2 down).
HMBC hmbcgplpndqf161.5 sLong-range C-H (optimized for 8 Hz).[4]

Results & Discussion: Spectral Analysis

1H NMR Assignment Logic

The 1H NMR spectrum in DMSO-d6 typically displays distinct regions: the downfield amide, the aromatic zone (thiazole + benzene), and the aliphatic ethoxy region.[2][1][3]

A. The Amide Proton (NH) [2][1][3]
  • Shift: δ 11.50 – 12.80 ppm (Broad Singlet).[2][1][3][4]

  • Mechanistic Insight: The extreme downfield shift is characteristic of N-(heteroaryl)benzamides.[4] The NH proton is deshielded by the electron-withdrawing thiazole ring and the carbonyl anisotropy.[1][4] In the ortho-ethoxy isomer, an intramolecular hydrogen bond between the amide NH and the ethoxy oxygen is sterically unlikely; rather, the ethoxy group forces the amide bond out of planarity, or the NH hydrogen bonds to the thiazole nitrogen (if in the syn conformation).[2][1]

B. The Thiazole Ring (H-4', H-5') [2]
  • H-4' (Thiazole): δ 7.45 – 7.55 ppm (Doublet, J ≈ 3.5 Hz).[2][1][3]

  • H-5' (Thiazole): δ 7.20 – 7.30 ppm (Doublet, J ≈ 3.5 Hz).[2][1][3]

  • Differentiation: H-5' is typically more shielded than H-4' due to the resonance electron density from the sulfur atom.[4]

C. The Benzene Ring (Ortho-Substitution Pattern)

The 2-ethoxy substitution creates a distinct ABCD aromatic pattern:

  • H-6 (Ortho to C=O): δ 7.80 – 8.00 ppm (Doublet of doublets).[2][3] Most deshielded aromatic proton due to carbonyl anisotropy.[1][4]

  • H-4 (Para to OEt): δ 7.45 – 7.55 ppm (Triplet of doublets).[2][3]

  • H-5 (Meta to OEt): δ 7.05 – 7.15 ppm (Triplet of doublets).[2][3]

  • H-3 (Ortho to OEt): δ 7.10 – 7.20 ppm (Doublet).[2][3] Shielded by the electron-donating ethoxy group.

D. The Ethoxy Group [1][5]
  • -OCH2-: δ 4.15 – 4.25 ppm (Quartet, J ≈ 7.0 Hz).[2]

  • -CH3: δ 1.35 – 1.45 ppm (Triplet, J ≈ 7.0 Hz).[2][1][3][4]

13C NMR Assignment
  • Carbonyl (C=O): δ 163.0 – 166.0 ppm.[2][1][3][4]

  • Thiazole C-2': δ 157.0 – 160.0 ppm (Ipso to NH).[4]

  • Benzene C-2 (C-OEt): δ 156.0 – 158.0 ppm.

  • Thiazole C-4': δ 137.0 – 139.0 ppm.[4]

  • Thiazole C-5': δ 113.0 – 115.0 ppm.[4]

  • Ethoxy -OCH2-: δ 64.0 – 65.0 ppm.[4]

  • Ethoxy -CH3: δ 14.0 – 15.0 ppm.[4]

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning the structure using 1D and 2D NMR data.

NMR_Workflow Start Sample: 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide Solvent: DMSO-d6 H1_Spec 1H NMR Spectrum Acquired Start->H1_Spec Region_Ali Aliphatic Region (1.0 - 4.5 ppm) H1_Spec->Region_Ali Region_Aro Aromatic Region (7.0 - 8.0 ppm) H1_Spec->Region_Aro Region_NH Downfield Region (> 11.0 ppm) H1_Spec->Region_NH Assign_Et Assign Ethoxy Group (Triplet + Quartet) Region_Ali->Assign_Et Assign_Thiazole Identify Thiazole Doublets (J ~ 3.5 Hz) Region_Aro->Assign_Thiazole Assign_Benzene Identify Benzene ABCD System (H6 Deshielded, H3 Shielded) Region_Aro->Assign_Benzene Confirm_2D 2D NMR Confirmation Region_NH->Confirm_2D Assign_Et->Confirm_2D Assign_Thiazole->Confirm_2D Assign_Benzene->Confirm_2D HMBC_Link HMBC: Link C=O to Benzene H-6 & Thiazole H-4/5 Confirm_2D->HMBC_Link NOESY_Check NOESY: Check Spatial Proximity (OEt to H-3) Confirm_2D->NOESY_Check Final Structure Confirmed HMBC_Link->Final NOESY_Check->Final

Caption: Step-by-step NMR assignment workflow for structural validation.

Summary of Chemical Shifts (Table)

MoietyPositionAtom1H Shift (δ ppm)Multiplicity (J Hz)13C Shift (δ ppm)HMBC Correlations (H to C)
Amide LinkerNH11.50 - 12.50br s-C=O, Thiazole C-2
Amide LinkerC=O--164.5-
Thiazole 2'C--158.5H-4', H-5'
Thiazole 4'CH7.50d (3.5)138.0C-2', C-5'
Thiazole 5'CH7.25d (3.[2]5)114.0C-2', C-4'
Benzene 1C--122.0H-3, H-5
Benzene 2C-O--157.0H-4, H-6, OCH2
Benzene 3CH7.15d (8.[2]0)113.0C-1, C-5, C-O
Benzene 4CH7.50t (8.[2][1][3]0)133.0C-2, C-6
Benzene 5CH7.10t (8.[2]0)120.5C-1, C-3
Benzene 6CH7.90dd (8.0, 1.[2][1][3]5)130.5C=O, C-2, C-4
Ethoxy αCH24.20q (7.[2][1][3]0)64.5C-2 (Benzene), CH3
Ethoxy βCH31.40t (7.[2][1][3]0)14.5OCH2

Note: Shifts are approximate based on DMSO-d6 solvent effects and analogous structures.

Troubleshooting & Tips

  • Missing NH Signal: If the amide proton is not visible, the sample may be "wet" (water exchange) or the concentration is too low.[2][1] Dry the sample and use fresh ampouled DMSO-d6.[4]

  • Broad Thiazole Peaks: Broadening of thiazole signals often indicates restricted rotation around the C2-N amide bond.[4] Running the experiment at 323 K (50 °C) usually sharpens these peaks.

  • Regioisomer Check: To distinguish the 2-ethoxy from the 4-ethoxy isomer, check the splitting of the aromatic protons.[1][4] The 4-ethoxy isomer shows a symmetric AA'BB' system (two doublets), whereas the 2-ethoxy isomer shows a complex ABCD pattern.[1]

References

  • Arora, S. et al. (2021).[2][1][3][4][6] Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • SpectraBase. (n.d.).[2][1][3][4] 13C NMR of 2-Nitro-N-(4-p-tolyl-thiazol-2-yl)-benzamide. Wiley Science Solutions.[1][4] Available at: [Link][2][1][3][7]

  • National Center for Biotechnology Information. (2025).[2][1][3][4] PubChem Compound Summary for CID 3282, 2-Ethoxybenzamide. PubChem.[1][4] Available at: [Link][2][1][3]

  • Abraham, R. J., & Mobli, M. (2007).[2][1][3][4] 1H chemical shifts in NMR: Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link][2][1][3]

Sources

Application Note: Generation of Dose-Response Curves for Novel Thiazole-Benzamide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the generation of dose-response curves to characterize the biological activity of novel thiazole-benzamide compounds. Thiazole-benzamide derivatives are a promising class of small molecules with a wide range of therapeutic applications, including as anticancer agents and enzyme inhibitors.[1][2][3][4] This document outlines detailed protocols for both cell-based and biochemical assays, emphasizing scientific integrity, experimental robustness, and accurate data interpretation. By following these guidelines, researchers can reliably determine key pharmacological parameters such as IC50 and EC50 values, crucial for the advancement of drug discovery programs.

Introduction: The Significance of Thiazole-Benzamide Compounds

The thiazole-benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities.[3] These compounds have been investigated for their potential as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.[1][2][5] Furthermore, various thiazole-benzamide analogs have been identified as potent and selective inhibitors of enzymes such as kinases and DNA topoisomerase II, making them attractive candidates for targeted therapies.[1][6][7][8]

A critical step in the preclinical evaluation of any new chemical entity is the characterization of its dose-response relationship. This relationship, graphically represented by a dose-response curve, provides quantitative measures of a compound's potency and efficacy.[9][10] The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) derived from these curves are fundamental parameters for comparing the activity of different compounds and for guiding lead optimization efforts.[9] This guide will provide the foundational methodologies to generate high-quality, reproducible dose-response data for novel thiazole-benzamide compounds.

Foundational Principles of Dose-Response Analysis

A dose-response curve illustrates the relationship between the concentration of a drug (dose) and the magnitude of its biological effect (response).[10] These curves are typically sigmoidal when the dose is plotted on a logarithmic scale.[11] Understanding the key components of this curve is essential for accurate interpretation.

  • Potency (IC50/EC50): This is the concentration of a compound required to produce 50% of its maximal effect.[9] A lower IC50/EC50 value indicates a more potent compound.[9] The choice between IC50 and EC50 depends on whether you are measuring inhibition or effect, respectively.[12]

  • Efficacy: This represents the maximum biological response a compound can produce.[9] It is indicated by the upper plateau of the dose-response curve.

  • Hill Slope: The steepness of the curve, which can provide insights into the binding cooperativity of the compound.[13]

To ensure the integrity of dose-response data, it is imperative to include proper controls in every experiment.[14] These include:

  • Negative/Vehicle Control: Cells or enzyme treated with the vehicle (e.g., DMSO) used to dissolve the compound. This represents 0% inhibition or 100% viability.[14]

  • Positive Control: A known inhibitor or activator for the target of interest. This validates that the assay is performing as expected.[14]

  • Blank Control: Contains all assay components except the biological material (cells or enzyme). This is used to subtract background signal.[14][15]

Experimental Workflow for Dose-Response Curve Generation

The following diagram outlines the general workflow for generating a dose-response curve for a thiazole-benzamide compound.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Compound_Prep Compound Preparation (Stock & Serial Dilutions) Assay_Setup Assay Setup (96/384-well plate) Compound_Prep->Assay_Setup Assay_Prep Assay Component Preparation (Cells, Enzymes, Reagents) Assay_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Signal_Detection Signal Detection (Absorbance, Fluorescence, Luminescence) Incubation->Signal_Detection Data_Normalization Data Normalization Signal_Detection->Data_Normalization Curve_Fitting Non-linear Regression (4-Parameter Logistic) Data_Normalization->Curve_Fitting Parameter_Extraction Parameter Extraction (IC50/EC50) Curve_Fitting->Parameter_Extraction

Caption: General workflow for dose-response curve generation.

Protocol 1: Cell-Based Dose-Response Assay (e.g., Antiproliferative Activity)

This protocol is designed to assess the effect of thiazole-benzamide compounds on the proliferation or viability of cancer cell lines. The Water-Soluble Tetrazolium Salt (WST-1) assay is used as an example due to its sensitivity and high-throughput compatibility.[16]

Principle of the WST-1 Assay

The WST-1 assay is a colorimetric method for quantifying cell viability.[16] In metabolically active cells, mitochondrial dehydrogenases cleave the tetrazolium salt WST-1 to a soluble formazan dye.[16] The amount of formazan produced is directly proportional to the number of viable cells and can be measured by absorbance.[16]

Materials
  • Thiazole-benzamide compounds

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • WST-1 reagent

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of each thiazole-benzamide compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to create a range of working concentrations (e.g., 100 µM to 0.001 µM). It is crucial to use log-spaced concentrations for optimal curve fitting.[13]

    • Remove the medium from the cell plate and add 100 µL of the compound dilutions to the respective wells in triplicate.

    • Include vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and blank control (medium only) wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.

  • WST-1 Assay and Signal Detection:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance values.

  • Data Normalization: Calculate the percentage of cell viability for each compound concentration using the following formula:[12] % Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100

  • Curve Fitting:

    • Plot the % Viability against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.[17][18] Software such as GraphPad Prism or R can be used for this analysis.

    • From the fitted curve, determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.[12]

Protocol 2: Biochemical Dose-Response Assay (e.g., Enzyme Inhibition)

This protocol is suitable for determining the inhibitory activity of thiazole-benzamide compounds against a specific enzyme target, such as a kinase or α-glucosidase.[15][19]

Principle of the Assay

Enzyme inhibition assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction.[15] The rate of product formation is monitored in the presence of varying concentrations of the inhibitor. The product can be chromogenic, fluorogenic, or luminescent, allowing for detection with a microplate reader.

Materials
  • Thiazole-benzamide compounds

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength)[20]

  • Stop solution (if required)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare stock solutions of the thiazole-benzamide compounds in DMSO.

    • Create serial dilutions of the compounds in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.[20]

    • Prepare working solutions of the enzyme and substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer

      • Compound dilution (or vehicle for 100% activity control)

      • Enzyme solution

    • Include a blank control with buffer and substrate but no enzyme.[15]

  • Pre-incubation:

    • Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.[15]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the kinetic read.

    • Normalize the data by calculating the percentage of enzyme inhibition:[18] % Inhibition = 100 * [1 - (V₀_sample - V₀_blank) / (V₀_vehicle_control - V₀_blank)]

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model (4PL) to determine the IC50 value.[20]

Data Presentation and Interpretation

For clear comparison of multiple thiazole-benzamide compounds, summarize the IC50/EC50 values in a table.

Compound IDTarget/Cell LineIC50/EC50 (µM)Hill Slope
TBZ-001MCF-71.25 ± 0.15-1.10.992
TBZ-002MCF-75.78 ± 0.42-0.90.987
TBZ-003Kinase X0.05 ± 0.01-1.00.995
TBZ-004Kinase X0.23 ± 0.03-1.20.991

Data presented as Mean ± SEM from three independent experiments.

The R² value indicates the goodness of fit of the curve, with values closer to 1.0 representing a better fit. The Hill slope provides information about the steepness of the curve.

Troubleshooting and Best Practices

  • Assay Optimization: Before screening compounds, optimize assay parameters such as cell seeding density, incubation times, and reagent concentrations to ensure a robust and reproducible assay window.[21][22]

  • Compound Solubility: Poor solubility of thiazole-benzamide compounds can lead to inaccurate results. Visually inspect compound dilutions for precipitation.

  • Data Quality: Ensure that the dose-response curve has well-defined upper and lower plateaus for accurate IC50/EC50 determination.[11] It is recommended to have at least two data points on each plateau.[23]

  • Statistical Analysis: Always perform experiments in at least triplicate and report the mean and standard error of the mean (SEM) or standard deviation (SD).[11]

Conclusion

The generation of accurate and reproducible dose-response curves is a cornerstone of early-stage drug discovery. The protocols and guidelines presented in this application note provide a robust framework for characterizing the biological activity of novel thiazole-benzamide compounds. Adherence to these methodologies will ensure the generation of high-quality data, enabling informed decision-making in the hit-to-lead and lead optimization phases of drug development.

References

  • Vertex AI Search. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Vertex AI Search. (2024, November 5). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results.
  • National Center for Biotechnology Information. (n.d.). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes - PMC.
  • ACS Publications. (n.d.). Discovery of 2‐(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET.
  • Abcam. (2025, May 20). WST-1 Assay: principles, protocol & best practices for cell viability.
  • National Center for Biotechnology Information. (n.d.). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC.
  • BenchChem. (n.d.). In vitro enzyme inhibition assay protocol using thiadiazole-based compounds.
  • Taylor & Francis Online. (2022, September 4). Design and Synthesis of Some New N-(Thiazol-2-yl) Benzamides of Quinoxaline as DNA Topoisomerase II Targeting Anticancer Agents and ADMET: Polycyclic Aromatic Compounds.
  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). How to Interpret Dose-Response Curves.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel Benzimidazole-Based Thiazole Derivatives as Multipotent Inhibitors of α-Amylase and α-Glucosidase: In Vitro Evaluation along with Molecular Docking Study - PMC.
  • Danaher Life Sciences. (n.d.). Dose-Response Curve | Definition and Applications.
  • Promega Corporation. (2018, December 15). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
  • AAT Bioquest. (n.d.). EC50 Calculator - Half Maximal Effective Concentration | Dose Response Curve.
  • Single Use Support. (2023, July 31). How to measure and improve cell viability?.
  • ResearchGate. (2016, October 4). How to calculate IC50 for my dose response?.
  • BioIVT. (2022, May 3). What Are Controls and Why Do We Need Them?.
  • Biocompare. (2019, June 5). Optimizing Assay Development.
  • PubMed. (2025, September 2). Click synthesis of some novel benzo[ d]thiazole-1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibitors against breast cancer.
  • Taylor & Francis Online. (n.d.). Full article: Benzothiazole derivatives as anticancer agents.
  • ResearchGate. (2025, September 14). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC).
  • PubMed. (2011, March 15). Guidelines for accurate EC50/IC50 estimation.
  • Semantic Scholar. (2025, September 2). Click synthesis of some novel benzo[d]thiazole-1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibitors against breast cancer.
  • ResearchGate. (n.d.). Thiazole ring compounds as an anticancer drug with several targets.
  • Yeasen. (2025, September 1). Choosing the Right Cell Proliferation Assay for Your Research.
  • ResearchGate. (2025, August 10). Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators | Request PDF.
  • National Center for Biotechnology Information. (n.d.). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC.
  • National Center for Biotechnology Information. (2020, September 23). Handling deviating control values in concentration-response curves - PMC.
  • National Center for Biotechnology Information. (n.d.). Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC.
  • Royal Society of Chemistry. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
  • ACS Publications. (2006, October 24). piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor | Journal of Medicinal Chemistry.
  • Royal Society of Chemistry. (2022, August 19). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease.
  • Taylor & Francis Online. (2023, August 29). Full article: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
  • American Pharmaceutical Review. (2017, March 1). Use of Design of Experiment (DOE) for Optimization of ADC Potency Assays.
  • BenchChem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Studies with Triazoles.
  • Educo Life Sciences. (2025, April 22). Optimising Potency Assays with Design of Experiments (DoE).
  • U.S. Food and Drug Administration. (n.d.). Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications.
  • National Center for Biotechnology Information. (n.d.). Principles of dose-setting in toxicology studies: the importance of kinetics for ensuring human safety - PMC.
  • World Health Organization. (n.d.). Chapter 5 Dose–response assessment and derivation of health-based guidance values.
  • MSD Manual Professional Edition. (n.d.). Dose-Response Relationships - Clinical Pharmacology.
  • Tecan. (n.d.). Rapid generation of dose-response curves for high throughput screening.
  • ResearchGate. (2017, October 23). Angiotensin Converting Enzyme Inhibition and Antioxidant Activities of Benzamide Appended Thiadiazole Derivatives.

Sources

Application Note: Comprehensive Evaluation of Cell Permeability for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Cell Permeability in Drug Discovery

The journey of a drug from administration to its target site is a complex process, with cellular membranes acting as critical gatekeepers. A molecule's ability to effectively traverse these biological barriers, a property known as cell permeability, is a fundamental determinant of its oral bioavailability and overall therapeutic efficacy.[1][2][3] For novel chemical entities such as 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide, a thorough understanding of its permeability characteristics is paramount in early-stage drug discovery and development.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to assess the cell permeability of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide. While specific experimental data for this compound is not yet publicly available, this document outlines a strategic and scientifically rigorous approach to its evaluation, drawing upon established in vitro models. The structural class of N-(thiazol-2-yl)benzamide analogs has been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators, which underscores the potential biological significance of this compound and the importance of determining its ability to reach intracellular or transmembrane targets.[5]

Physicochemical Properties and Predicted Permeability

Before embarking on experimental studies, an in-silico and analytical characterization of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide can provide valuable predictive insights into its permeability.

PropertyPredicted/Assumed ValueImplication for Permeability
Molecular Weight~262.31 g/mol Within the "rule of five" limit for good oral bioavailability.[6]
LogPModerately lipophilicA balance is crucial; too high can lead to membrane retention, too low can hinder partitioning into the lipid bilayer.[7]
Polar Surface Area (PSA)ModerateLower PSA generally correlates with higher permeability.[4]
Hydrogen Bond Donors/AcceptorsLow to moderateFewer hydrogen bonds generally favor passive diffusion across lipid membranes.
Aqueous SolubilityLow to moderateAdequate solubility is a prerequisite for absorption.[1]

Note: These values are estimations based on the chemical structure and may need to be experimentally verified.

Experimental Strategy for Permeability Assessment

A multi-faceted approach utilizing both non-cell-based and cell-based assays is recommended to build a comprehensive permeability profile for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide. This strategy allows for the dissection of passive diffusion from active transport and efflux mechanisms.

G cluster_0 Permeability Assessment Workflow A Compound Synthesis & Characterization (2-ethoxy-N-(1,3-thiazol-2-yl)benzamide) B Parallel Artificial Membrane Permeability Assay (PAMPA) (Passive Diffusion) A->B C Caco-2 Cell Permeability Assay (Passive & Active Transport, Efflux) A->C E Data Analysis & Interpretation B->E D MDCK Cell Permeability Assay (Optional: Efflux Substrate Identification) C->D C->E D->E F Permeability Classification (Low, Moderate, High) E->F

Figure 1: A strategic workflow for the comprehensive cell permeability assessment of a novel compound.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay that specifically evaluates the passive diffusion of a compound across an artificial lipid membrane.[8][9] This provides a clean measure of a molecule's intrinsic ability to permeate a lipid bilayer without the complexities of active transport.[8][10]

Principle

A 96-well microplate system is utilized, consisting of a donor plate and an acceptor plate separated by a porous filter coated with a lipid solution (e.g., lecithin in dodecane) that mimics a biological membrane. The test compound is introduced into the donor well, and its diffusion into the acceptor well is quantified over time.[9][11]

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide in DMSO (e.g., 10 mM).

    • Prepare the artificial membrane solution (e.g., 4% (w/v) lecithin in dodecane).[11]

    • Prepare the assay buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).

  • Plate Preparation:

    • Pipette 5 µL of the artificial membrane solution onto the filter of each well in the donor plate. Allow the solvent to evaporate completely.[9]

    • Add 300 µL of assay buffer to each well of the acceptor plate.[11]

  • Assay Execution:

    • Dilute the stock solution of the test compound in the assay buffer to the desired final concentration (e.g., 100 µM).

    • Add 200 µL of the test compound solution to each well of the donor plate.[9]

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[9][11]

  • Quantification and Data Analysis:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).[9][10]

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)

    Where:

    • [Drug]acceptor is the concentration in the acceptor well.

    • [Drug]equilibrium is the theoretical equilibrium concentration.

    • VA is the volume of the acceptor well.

    • VD is the volume of the donor well.

    • Area is the surface area of the filter.

    • Time is the incubation time in seconds.

Expected Data and Interpretation
CompoundPapp (x 10⁻⁶ cm/s)Permeability Classification
High Permeability Control (e.g., Propranolol)> 10High
Low Permeability Control (e.g., Atenolol)< 1Low
2-ethoxy-N-(1,3-thiazol-2-yl)benzamide (Hypothetical Value)(To be determined)

A high Papp value suggests good passive permeability, a key characteristic for oral absorption.

Protocol 2: Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is considered the gold standard for in vitro prediction of human intestinal drug absorption.[12][13] When cultured on semi-permeable filter supports, these cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and functional efflux transporters (e.g., P-glycoprotein).[13][14] This model allows for the assessment of both passive and active transport mechanisms.[15]

Principle

The permeability of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide is measured across a confluent Caco-2 cell monolayer grown on a Transwell® insert. The assay is performed in two directions: from the apical (AP) to the basolateral (BL) side, simulating absorption, and from the BL to the AP side, to investigate efflux.[16][17]

G cluster_0 Caco-2 Permeability Assay Workflow A Seed Caco-2 cells on Transwell® inserts B Culture for 21 days to form a differentiated monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Perform bidirectional transport study (AP to BL and BL to AP) C->D E Quantify compound concentration in donor and receiver compartments (LC-MS/MS) D->E F Calculate Papp values and Efflux Ratio E->F

Figure 2: A step-by-step workflow for the Caco-2 cell permeability assay.

Step-by-Step Protocol
  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto collagen-coated Transwell® inserts at an appropriate density.

    • Culture the cells for 21-28 days, changing the media every 2-3 days, to allow for differentiation and the formation of a confluent monolayer with tight junctions.[13]

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values should be above a predetermined threshold (e.g., 250 Ω·cm²) to ensure the integrity of the tight junctions.[16][17]

    • The permeability of a paracellular marker, such as Lucifer Yellow, should also be assessed to confirm monolayer integrity.[9]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).

    • For AP to BL transport: Add the test compound solution to the apical chamber and fresh transport buffer to the basolateral chamber.[16]

    • For BL to AP transport: Add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.[16]

    • Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours) with gentle shaking.[18]

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Quantification and Data Analysis:

    • Analyze the concentration of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide in the collected samples by LC-MS/MS.

    • Calculate the Papp values for both the AP to BL (Papp, A→B) and BL to AP (Papp, B→A) directions.

    • Calculate the Efflux Ratio (ER):

    ER = Papp (B→A) / Papp (A→B)

Expected Data and Interpretation
ParameterValueInterpretation
Papp (A→B) (x 10⁻⁶ cm/s)(Hypothetical Value)Indicates the rate of absorption across the intestinal epithelium.
Papp (B→A) (x 10⁻⁶ cm/s)(Hypothetical Value)Indicates the rate of transport back into the intestinal lumen.
Efflux Ratio (ER)(Hypothetical Value)An ER > 2 suggests that the compound is a substrate for efflux transporters, which could limit its net absorption.[19]

Optional Follow-up: MDCK-MDR1 Assay

If the Caco-2 assay suggests that 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide is subject to efflux, a Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1) can be used to specifically investigate its interaction with the P-glycoprotein (P-gp) efflux pump.[19][20][21] A high efflux ratio in this assay would confirm the compound as a P-gp substrate.[18]

Conclusion

A systematic evaluation of cell permeability is a cornerstone of modern drug discovery. By employing a tiered approach, starting with the high-throughput PAMPA assay to assess passive diffusion and progressing to the more biologically complex Caco-2 model, researchers can gain a comprehensive understanding of the permeability characteristics of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide. These data are crucial for guiding lead optimization efforts, predicting in vivo pharmacokinetic behavior, and ultimately, for the successful development of new therapeutic agents.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013, March 27). EU Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Creative Biolabs. (n.d.). MDCK Permeability. [Link]

  • Artursson, P., & Karlsson, J. (1991). Caco-2 assay protocol. [Protocol available from various sources, e.g.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. [Link]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. [Link]

  • Domainex. (2026, February 9). MDCK Permeability Assay. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Creative Bioarray. (n.d.). MDCK-MDR1 Permeability Assay. [Link]

  • Barba-Bon, A., Pan, Y. C., Biedermann, F., Guo, D. S., Nau, W. M., & Hennig, A. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 590947. [Link]

  • Drug Discovery Unit, University of Dundee. (2023, February 13). How to perform the MDCK Permeability experiment in drug discovery [Video]. YouTube. [Link]

  • Gąsiorowska, J., Sobańska, Z., & Glibo, M. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceuticals, 16(11), 1541. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Pion Inc. (2024, June 27). Drug absorption, membrane permeability, flux, drug delivery and drug development [Video]. YouTube. [Link]

  • Slideshare. (n.d.). Pampa permeability assay. [Link]

  • ResearchGate. (n.d.). Drug permeability through cell membrane. Trans-cellular diffusion... [Image]. [Link]

  • Pion Inc. (2024, October 22). Drug solubility and permeability. [Link]

  • Jensen, A. A., et al. (2023). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). bioRxiv. [Link]

  • Doak, B. C., et al. (2017). How Big Is Too Big for Cell Permeability?. Journal of Medicinal Chemistry, 60(5), 1673–1675. [Link]

  • ResearchGate. (2025, August 10). Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators. [Link]

  • Creative Biolabs. (n.d.). Permeability & Absorption. [Link]

  • S.L. Deore, et al. (2010). CACO-2 cell lines in drug discovery- An updated perspective. Journal of Pharmacy Research, 3(4), 843-848. [Link]

  • Pion Inc. (2025, February 4). Drug permeability and bioavailability. [Link]

  • Wang, J., & Urban, L. (2013). Permeability diagnosis model in drug discovery: a diagnostic tool to identify the most influencing properties for gastrointestinal permeability. Current Drug Metabolism, 14(7), 795–806. [Link]

  • Pharmaron. (n.d.). Permeability. [Link]

  • Wikipedia. (n.d.). Nitazoxanide. [Link]

  • Wikipedia. (n.d.). Drug permeability. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Ethoxy-N-(1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide. This specific benzamide derivative presents a notorious synthetic bottleneck due to a fundamental mismatch between the chosen coupling chemistry and the intrinsic reactivity of the substrates.

This guide provides field-proven troubleshooting logic, mechanistic explanations, and self-validating protocols to help you achieve >85% yields.

Diagnostic Synthesis Workflow

Before diving into specific troubleshooting steps, review the diagnostic logic below to understand why standard methods fail and how to pivot your synthetic strategy.

SynthesisWorkflow Start Start: 2-Ethoxybenzoic acid + 2-Aminothiazole CheckSteric Analyze Substrates: Steric Hindrance + Poor Nucleophile Start->CheckSteric Standard Standard EDC/HOBt? CheckSteric->Standard Fail Low Yield / No Conversion (< 20%) Standard->Fail Ineffective Opt1 Optimization 1: HATU + DIPEA (40-60°C) Fail->Opt1 Change Reagent Opt2 Optimization 2: Acyl Chloride Method (0-25°C) Fail->Opt2 Change Activation Success1 Moderate Yield (60-75%) Opt1->Success1 Success2 High Yield (85-95%) Opt2->Success2

Workflow for troubleshooting and optimizing the amide coupling of hindered thiazole substrates.

Troubleshooting Guide & FAQs

Q1: Why is my amide coupling yield so low (<20%) when using standard EDC/HOBt or DCC? Causality: The failure of standard carbodiimide chemistry here is driven by two compounding factors. First, 2-aminothiazole is a highly electron-deficient nucleophile; the electron-withdrawing nature of the thiazole ring drastically reduces the availability of the lone pair on the exocyclic amine. Second, 2-ethoxybenzoic acid presents significant steric hindrance due to the bulky ortho-ethoxy group. When using EDC/HOBt, the transient active ester either hydrolyzes back to the starting material or degrades before the weak thiazole nucleophile can successfully attack the sterically shielded carbonyl carbon[1].

Q2: Which coupling reagents or activation strategies are recommended to overcome this? Causality: To overcome this dual electronic and steric barrier, you must utilize highly reactive electrophilic intermediates. There are two field-proven strategies:

  • Uronium Salts (e.g., HATU): HATU forms a highly reactive 7-aza-HOAt ester that accelerates the reaction. However, due to the poor nucleophilicity of 2-aminothiazole, this often requires elevated temperatures (40–80 °C) to force the conversion[1].

  • Acyl Chlorides/Fluorides: Converting the acid to an acyl chloride (via oxalyl chloride) or an acyl fluoride (via BTFFH) bypasses the need for a transient active ester. These species are highly electrophilic and readily react with electron-deficient amines, making them ideal for sterically hindered substrates.

Q3: How do I prevent regioselectivity issues, such as acylation at the thiazole ring nitrogen? Causality: 2-Aminothiazole exhibits tautomerism, existing in equilibrium between the amino-thiazole and imino-thiazoline forms. This creates competing nucleophilic sites. To favor the desired exocyclic amide, reactions should be run under thermodynamic control (avoiding excessive heat during the coupling phase) and utilizing a base like pyridine. Pyridine acts as a nucleophilic catalyst, transferring the acyl group selectively to the more basic exocyclic amine in its neutral state[2].

Quantitative Data: Coupling Strategy Comparison

To aid in your experimental design, the following table summarizes the expected outcomes of various coupling strategies based on historical laboratory data.

Coupling MethodReagents & AdditivesTemp (°C)Time (h)Typical Yield (%)Key Limitation / Observation
Carbodiimide EDC, HOBt, DIPEA2524< 15%Poor conversion; active ester hydrolysis.
Uronium Salt HATU, DIPEA40 - 601660 - 75%Requires heating; high reagent cost at scale.
Acyl Fluoride BTFFH, DIPEA801280 - 85%Requires specialized fluorinating reagents.
Acyl Chloride Oxalyl Chloride, Pyridine0 to 251285 - 95% Optimal method ; moisture-sensitive intermediates.

Validated Step-by-Step Protocol: The Acyl Chloride Route

For the highest yield and scalability, we recommend the two-step acyl chloride activation method. This protocol is designed as a self-validating system , ensuring you can verify the success of each intermediate step before proceeding.

ReactionMechanism Acid 2-Ethoxybenzoic Acid Intermediate 2-Ethoxybenzoyl Chloride (Highly Reactive) Acid->Intermediate Activation ActAgent Oxalyl Chloride + cat. DMF ActAgent->Intermediate Product 2-Ethoxy-N-(1,3-thiazol-2-yl)benzamide (Target Amide) Intermediate->Product Nucleophilic Attack Amine 2-Aminothiazole + Pyridine Amine->Product

Mechanistic pathway for the high-yield synthesis via an acyl chloride intermediate.

Phase 1: Activation (Formation of 2-Ethoxybenzoyl Chloride)
  • Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 2-ethoxybenzoic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Catalysis: Add 2 drops of anhydrous N,N-dimethylformamide (DMF) to act as a catalyst.

  • Activation: Cool the flask to 0 °C using an ice bath. Dropwise, add oxalyl chloride (1.2 eq, 12 mmol) over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint 1: Observe the reaction. The cessation of gas evolution (CO and CO₂) indicates the reaction is nearing completion. To analytically validate, extract a 10 µL aliquot, quench it in 1 mL of anhydrous methanol, and analyze via LC-MS. You should observe the mass of the methyl ester derivative (methyl 2-ethoxybenzoate), confirming successful acyl chloride formation.

  • Concentration: Carefully evaporate the DCM and excess oxalyl chloride under reduced pressure. Crucial Step: Co-evaporate with anhydrous toluene (2 x 10 mL) to ensure complete removal of residual HCl and oxalyl chloride, which would otherwise degrade the thiazole in the next step.

Phase 2: Nucleophilic Coupling
  • Preparation: Redissolve the crude 2-ethoxybenzoyl chloride in anhydrous tetrahydrofuran (THF, 15 mL).

  • Amine Solution: In a separate oven-dried flask, dissolve 2-aminothiazole (1.0 eq, 10 mmol) and anhydrous pyridine (2.0 eq, 20 mmol) in anhydrous THF (15 mL). Cool this solution to 0 °C.

  • Coupling: Add the acyl chloride solution dropwise to the amine solution over 15 minutes to prevent exothermic temperature spikes that favor endocyclic acylation[2].

  • Self-Validation Checkpoint 2: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 1:1) or LC-MS. Look for the complete disappearance of the 2-aminothiazole peak and the emergence of the product mass ([M+H]⁺ = 249.07).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 1N HCl (10 mL) to remove excess pyridine, followed by brine (20 mL).

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide.

References

  • Source: nih.
  • Source: rsc.
  • Source: semanticscholar.

Sources

Purification of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Product Class: Thiazole-Benzamide Conjugates (e.g., Ethaboxam analogs) Application: Medicinal Chemistry Intermediates, Fungicide Development Document ID: TS-PUR-TZB-001[1]

Module 1: The Triage (Quick Fix FAQs)

Q1: My crude product is a sticky, dark oil that won't solidify. How do I induce crystallization? A: This is the "Oiling Out" phenomenon, common with ethoxy-substituted benzamides due to their lipophilicity and rotational freedom.

  • Immediate Action: Do not add more solvent.

  • The Fix (Trituration): Dissolve the oil in a minimum amount of Diethyl Ether or MTBE (Methyl tert-butyl ether).[1] Add Hexane or Pentane dropwise until cloudy. Scratch the flask walls with a glass rod vigorously. If this fails, sonicate the flask for 5 minutes.

  • Why? The ethoxy group lowers the melting point. Impurities (especially unreacted benzoyl chloride) act as plasticizers, preventing lattice formation.[1]

Q2: The product has a persistent pink/reddish hue even after recrystallization. A: This indicates oxidation of the thiazole ring or trace iodine/sulfur contaminants if synthesized via Hantzsch cyclization.

  • The Fix: Dissolve the compound in hot Ethanol (EtOH). Add Activated Charcoal (10% w/w) . Reflux for 15 minutes. Filter while hot through a Celite pad. The filtrate should be pale yellow or colorless.

Q3: I see a persistent impurity at baseline on TLC (in Hex/EtOAc) that tracks with the product. A: This is likely the 2-aminothiazole hydrohalide salt or a protonated form of the product if your eluent is acidic.

  • The Fix: Pre-wash your TLC plate with 1% Triethylamine in solvent to neutralize the silica. If the spot disappears or moves, it was a salt.[1] If it remains, it is likely a polar urea byproduct (common if using EDC/HATU coupling).[1]

Module 2: Deep Dive (Mechanistic Troubleshooting)

The Impurity Profile & Separation Logic

Successful purification relies on exploiting the drastic pKa difference between the starting material and the product.

  • Starting Material (2-Aminothiazole): The ring nitrogen (N3) is basic (pKa ~5.4).[1] It protonates easily in dilute acid, becoming water-soluble.[1]

  • The Product (Amide): The carbonyl group is electron-withdrawing. It pulls electron density away from the thiazole ring, significantly lowering the basicity of the thiazole nitrogen (pKa < 2).[1]

  • The Strategy: A controlled acidic wash (pH 2-3) will protonate and extract the unreacted amine into the aqueous layer, while the amide product remains neutral and stays in the organic layer.[1]

Critical Warning: Do not use strong, concentrated acid (e.g., 6N HCl or H₂SO₄).[1] This can hydrolyze the ether linkage (ethoxy group) or cleavage the amide bond.[1]

Module 3: Validated Protocols

Protocol A: The "Acid-Cut" Workup (Primary Purification)

Use this immediately after reaction completion to remove >95% of starting amine.[1]

  • Dilute reaction mixture with Ethyl Acetate (EtOAc) .

  • Wash 1: Water (removes salts/DMF).[1]

  • Wash 2 (Critical): 0.5M HCl (Cold). Shake vigorously.

    • Mechanism:[2][3] Protonates unreacted 2-aminothiazole (

      
      ), forcing it into the aqueous phase.[1]
      
  • Wash 3: Saturated NaHCO₃ (Neutralizes trace acid).[1]

  • Wash 4: Brine (Dries the organic layer).[1]

  • Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Recrystallization (Polymorph Control)

Best for final polishing of solids.[1]

Solvent SystemRatio (v/v)ApplicationNotes
Ethanol / Water 9:1 to 5:1Standard Dissolve in hot EtOH. Add warm water until turbid. Cool slowly.
Acetonitrile (MeCN) 100%High Purity Excellent for removing colored thiazole oligomers.[1]
EtOAc / Heptane 1:3Low MP Solids Good if the ethoxy group makes the solid "waxy."
Protocol C: Flash Chromatography

Use if the "Acid-Cut" fails or for isolating minor isomers.

  • Stationary Phase: Silica Gel (neutralized).[1][4]

  • Mobile Phase: Hexane : Ethyl Acetate.[5][6]

  • Gradient:

    • Start: 90:10 (Elutes non-polar impurities).[1]

    • Product Elution: Typically 70:30 to 60:40 .

    • Note: The product Rf is usually 0.3–0.4 in 2:1 Hex/EtOAc.

Module 4: Decision Matrix (Visualization)

The following diagram outlines the logical flow for purification based on the physical state and impurity profile of the crude mixture.

PurificationLogic Crude Crude Reaction Mixture StateCheck Physical State? Crude->StateCheck Solid Solid / Precipitate StateCheck->Solid Precipitate formed Oil Sticky Oil / Gum StateCheck->Oil No solid AcidWash Protocol A: Acid-Cut Workup (0.5M HCl) Solid->AcidWash Trituration Trituration (Et2O / Hexane) Oil->Trituration Induce solid Trituration->AcidWash PurityCheck TLC Analysis (Hex:EtOAc 2:1) AcidWash->PurityCheck BaselineImp Impurity at Baseline (Amine/Salts) PurityCheck->BaselineImp Rf < 0.1 CloseImp Close-running Impurity (Regioisomer) PurityCheck->CloseImp Rf ~ Product ColorImp Pink/Red Color PurityCheck->ColorImp Visual Color Recryst Protocol B: Recrystallization (EtOH/H2O) PurityCheck->Recryst Single Spot / Clean BaselineImp->Recryst Salts stay in mother liquor Column Protocol C: Flash Column (Hex/EtOAc) CloseImp->Column Requires separation Charcoal Activated Charcoal Treatment ColorImp->Charcoal Charcoal->Recryst

Figure 1: Purification Decision Tree for Thiazole-Benzamides. Blue nodes indicate washing steps, Green indicates crystallization, and Red indicates chromatography.[1]

References

  • BenchChem Technical Support. (2025).[1][7] Purification of N-Thiazolyl Amide Compounds: Troubleshooting & Optimization. Retrieved from [1]

  • Organic Chemistry Portal. (2023).[1] Synthesis of Thiazoles and 2-Aminothiazole Derivatives.[6][8][9][10][11][12] Retrieved from [1]

  • National Institutes of Health (PMC). (2009).[1] Crystal structure of N-(1,3-thiazol-2-yl)benzamide.[1] PMC2969968. Retrieved from [1]

  • Royal Society of Chemistry. (2020).[1] pKa Values of substituted 2-aminothiazoles: Structural assignments. J. Chem. Soc. Perkin Trans. 2. Retrieved from [1]

  • VulcanChem. (2024).[1] Physicochemical Properties of Benzothiazole and Thiazole Amides. Retrieved from [1]

Sources

Technical Support Center: Optimization of N-(1,3-Thiazol-2-yl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: CHEM-OPT-2024-TZ Assigned Specialist: Senior Application Scientist

Executive Summary: The Chemical Challenge

Synthesizing N-(1,3-thiazol-2-yl)benzamide is deceptively difficult. Unlike standard aniline couplings, 2-aminothiazole presents a unique challenge: reduced nucleophilicity .

The electron-withdrawing nature of the thiazole ring (due to the electronegative nitrogen and sulfur atoms) significantly lowers the electron density on the exocyclic amine (


). Furthermore, the ring nitrogen (

) is a competing nucleophile, leading to potential regioselectivity issues (Endo-N vs. Exo-N acylation).

This guide prioritizes thermodynamic control and high-activation energy reagents to ensure the formation of the desired exocyclic amide.

Module 1: Strategic Reagent Selection

Do not default to EDC/NHS; it is often too weak for this substrate. Select your method based on scale and substrate sensitivity.

MethodReagentsUse CaseProsCons
A. Acid Chloride R-COCl + Pyridine/DMAPStandard (Robust substrates)Highest reactivity; low cost; drives reaction to completion.Acidic byproducts; not suitable for acid-sensitive groups.
B. T3P Anhydride T3P + DIPEA/PyridinePharma/Scale-up Water-soluble byproducts (easy workup); very low epimerization; high yields.Reagent cost is higher than SOCl₂.
C. Uronium (HATU) HATU + DIPEADiscovery/Small Scale Good for HTS; works well on difficult substrates.Difficult removal of urea byproducts; expensive.

Module 2: Optimized Experimental Protocols

Protocol A: The "Force" Method (Acid Chloride)

Best for simple benzamides where the acid chloride is stable.

Mechanism: The addition of DMAP forms a highly reactive


-acylpyridinium intermediate, which is susceptible to attack by the poor nucleophile (2-aminothiazole).
  • Activation: If starting from benzoic acid, convert to acid chloride using Oxalyl Chloride (1.2 equiv) and DMF (cat.) in dry DCM. Evaporate to dryness to remove excess oxalyl chloride.

  • Solvation: Dissolve 2-aminothiazole (1.0 equiv) in dry Pyridine (0.5 M concentration).

    • Why Pyridine? It acts as both solvent and acid scavenger, preventing protonation of the unreacted amine.

  • Addition: Cool to 0°C. Add the benzoyl chloride (1.1 equiv) dropwise.

  • Catalysis: Add DMAP (10 mol%) .

    • Critical Step: Without DMAP, conversion may stall at 60-70%.

  • Reaction: Allow to warm to Room Temperature (RT). If TLC shows starting material after 4 hours, heat to 50°C.

  • Workup: Quench with sat. NaHCO₃. Extract with EtOAc. Wash organic layer with 1M HCl (to remove pyridine)

    
     Brine.
    
Protocol B: The "Clean" Method (T3P Coupling)

Best for complex substrates or when purification is a bottleneck.

  • Setup: Dissolve Benzoic Acid derivative (1.1 equiv) and 2-aminothiazole (1.0 equiv) in EtOAc or 2-MeTHF (0.2 M).

  • Base: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).

  • Reagent: Add T3P (Propylphosphonic anhydride) (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Thermodynamics: Heat the reaction to 60-80°C for 12-24 hours.

    • Note: T3P requires thermal energy to drive the coupling of electron-deficient amines.

  • Workup: Wash the reaction mixture directly with water, then 0.5 M NaOH, then 0.5 M HCl.

    • Advantage:[1] T3P byproducts are water-soluble.[2] Flash chromatography is often unnecessary.

Module 3: Troubleshooting & Diagnostics

Visualizing the Pathway

The following diagram illustrates the critical decision points and the mechanistic role of DMAP in overcoming the low nucleophilicity.

ReactionPathway Start Reagents: Benzoic Acid + 2-Aminothiazole Activation Activation Strategy Start->Activation Select Reagent Intermed Intermediate: N-Acyl Species Activation->Intermed SOCl2 or T3P Trap Kinetic Trap: Ring N-Acylation (Endo) Intermed->Trap Fast / Low Temp Product Thermodynamic Product: Exocyclic Amide Intermed->Product Slow / High Temp (Desired Path) Trap->Product Thermal Rearrangement (Heat > 60°C) DMAP DMAP Catalyst (Hypernucleophile) DMAP->Intermed Accelerates

Caption: Reaction pathway showing the kinetic competition between ring nitrogen (Endo) and exocyclic amine (Exo). Heat promotes the thermodynamic product.

Troubleshooting Matrix
Symptom Root Cause Analysis Corrective Action
Low Yield (<30%) Poor Nucleophilicity: The thiazole amine is too weak to attack standard activated esters.Switch to Acid Chloride: If using EDC, stop. Switch to Protocol A. Heat: Increase temp to reflux.
Regio-isomers (Spotting on TLC) Kinetic Control: Acylation occurred at the Ring Nitrogen (

) instead of the exocyclic amine.
Thermodynamic Equilibration: Heat the reaction mixture. The

-acyl species is often unstable and will rearrange to the exocyclic amide upon heating.
Sticky Solid / Oil Pyridine Contamination: Pyridine is difficult to remove and solvates the product.Azeotrope: Co-evaporate with Toluene 3x. HCl Wash: Ensure thorough washing with 1M HCl during workup (if product is not acid-sensitive).
No Reaction with HATU Steric/Electronic Mismatch: The activated ester hydrolyzes before the amine attacks.Pre-activation: Stir Acid + HATU + Base for 15 mins before adding the amine. Microwave: Run at 100°C for 30 mins.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use EDC/HOBt for this reaction?

  • Answer: Generally, no . While it works for anilines, 2-aminothiazoles are significantly less nucleophilic.[3] EDC couplings often stall or result in high levels of

    
    -acylurea byproduct. If you must use a coupling agent, use T3P  or HATU .
    

Q2: Why do I see two spots on TLC that merge into one after workup?

  • Answer: You are likely observing the Endo-isomer (Ring N-acylated) and the Exo-isomer (Amide). The Endo-isomer is kinetically formed but thermodynamically unstable. During the acidic workup or heating, it often rearranges to the stable amide.

Q3: My product is water-soluble, and I lose it during the wash. What now?

  • Answer: Thiazoles can be protonated. If your product is lost in the acid wash:

    • Adjust the aqueous layer to pH 7-8 .

    • Extract with DCM/Isopropanol (3:1) . The alcohol helps extract polar organic compounds from the aqueous phase.

Module 5: Decision Tree for Optimization

TroubleshootingTree Start Start: Yield Low or Impure? CheckReagent Are you using EDC/DCC? Start->CheckReagent SwitchReagent Action: Switch to Acid Chloride or T3P CheckReagent->SwitchReagent Yes CheckTemp Is Reaction Temp < 40°C? CheckReagent->CheckTemp No IncreaseHeat Action: Heat to Reflux (Thermodynamic Control) CheckTemp->IncreaseHeat Yes CheckBase Is Base Pyridine? CheckTemp->CheckBase No AddDMAP Action: Add 10 mol% DMAP CheckBase->AddDMAP No (using TEA/DIPEA)

Caption: Step-by-step logic for diagnosing reaction failure.

References

  • Montalbetti, C. A., & Falque, V. (2005).[4][5][6] Amide bond formation and peptide coupling.[2][4][5][6][7][8][9] Tetrahedron, 61(46), 10827-10852.

    • Context: Comprehensive review of coupling reagents, highlighting the limitations of carbodiimides for electron-deficient amines.
  • Augustine, J. K., et al. (2009).[10] Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent.[7] Synlett, 2009(19), 3378-3382.

    • Context: Establishes T3P as a superior reagent for heteroaromatic couplings with easy workup.[11]

  • Baggaley, K. H., et al. (1990). The reaction of 2-aminothiazoles with benzoyl chlorides.[12] Journal of the Chemical Society, Perkin Transactions 1.

    • Context: Discusses the regioselectivity challenges (Endo vs Exo acyl

Sources

Technical Support Center: HPLC Troubleshooting for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: T-AMIDE-001 Assigned Specialist: Senior Application Scientist Subject: Eliminating Peak Tailing & Optimizing Resolution[1]

Executive Summary: The Molecule & The Problem

You are encountering peak tailing with 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide . To solve this, we must first understand the "personality" of your analyte.

  • The Culprit: The 1,3-thiazol-2-yl moiety.[1][2] The nitrogen atom at position 3 of the thiazole ring is a weak base (pKa ~2.5).[1]

  • The Mechanism: At neutral pH (pH 6-8), residual silanol groups (

    
    ) on the silica surface of your column ionize to 
    
    
    
    .[1] The protonated or partially positive thiazole nitrogen interacts electrostatically with these negative silanols, acting like "Velcro" that drags the peak tail.
  • The Fix: We must either suppress the silanols (via pH or additives) or hide them (via column choice).[1]

Phase 1: System vs. Chemistry Diagnosis

Before modifying your chemistry, confirm the issue isn't hardware-related.

Q: How do I know if the tailing is chemical (interaction) or physical (system void)?

A: The "Neutral Marker" Test. Inject a neutral, non-polar standard (e.g., Toluene or Uracil) using your exact method conditions.[1]

  • Scenario A: The neutral marker also tails.

    • Diagnosis:Physical Failure. You likely have a void in the column head, a bad connection (dead volume), or a blocked frit.[1]

    • Action: Replace the column or re-plumb the system with zero-dead-volume (ZDV) fittings.

  • Scenario B: The neutral marker is symmetrical (

    
    ), but your benzamide tails (
    
    
    
    ).[1]
    • Diagnosis:Chemical Interaction. The system is fine; the chemistry needs optimization. Proceed to Phase 2.

Troubleshooting Logic Flow

TroubleshootingTree Start Start: Peak Tailing Detected NeutTest Step 1: Inject Neutral Marker (e.g., Toluene) Start->NeutTest ResultA Marker Tails? NeutTest->ResultA Physical PHYSICAL ISSUE • Dead Volume • Column Void • Blocked Frit ResultA->Physical Yes Chemical CHEMICAL ISSUE • Silanol Interaction • pH Mismatch • Mass Overload ResultA->Chemical No ActionPhys Action: Check fittings, replace column Physical->ActionPhys ActionChem Action: Optimize Mobile Phase (See Phase 2) Chemical->ActionChem

Figure 1: Decision tree to isolate hardware failures from chemical interaction issues.

Phase 2: Mobile Phase Optimization (The "Silanol War")

Q: I am using Water/Acetonitrile. Why is it tailing?

A: Pure water/organic mixtures provide no control over the ionization state of the silanols or the analyte. You need a modifier.[3]

Strategy A: The "Sledgehammer" Approach (Low pH)

This is the most robust method for thiazole-based compounds.[1]

  • Protocol: Add 0.1% Trifluoroacetic Acid (TFA) to both Mobile Phase A (Water) and B (Acetonitrile).[1]

  • Why it works: TFA lowers the pH to ~2.0. At this pH, surface silanols are protonated (

    
    ) and neutral, preventing them from binding to the thiazole nitrogen.
    
  • Warning: TFA suppresses ionization in LC-MS. If using MS, switch to 0.1% Formic Acid , though it is weaker and may result in slightly broader peaks than TFA.[1]

Strategy B: The "Masking" Approach (Intermediate pH)

If you cannot use low pH (e.g., stability concerns), use a sacrificial base.[1]

  • Protocol: Add 10 mM Triethylamine (TEA) to the aqueous mobile phase. Adjust pH to 7.0 with Phosphoric Acid (if UV) or Acetate (if MS).

  • Why it works: TEA is a stronger base than your thiazole.[1] It saturates the active silanol sites, effectively "capping" them so your analyte can pass through without sticking.

Mobile Phase Additive Comparison
AdditiveRoleProsConsRecommended Conc.
TFA Ion Pair / pH ControlBest peak shape; Sharpens peaks.MS Signal suppression; difficult to wash out.0.05% - 0.1%
Formic Acid pH ControlMS Friendly; Volatile.Weaker acid; less effective tailing suppression than TFA.[1][4]0.1%
Triethylamine (TEA) Silanol BlockerExcellent for pH 6-8; Cheap.Not MS friendly; permanently alters column selectivity.5 - 10 mM
Ammonium Acetate BufferMS Friendly; Good for pH 4-6.Weak buffering capacity at pH < 3.[1]8.10 - 20 mM

Phase 3: Stationary Phase Selection

Q: My C18 column is brand new, but the peak still tails. Do I need a different column?

A: Not all C18s are created equal.[1] Standard silica C18 columns often have high silanol activity.

The "Thiazole-Proof" Column Checklist:
  • End-Capping: Ensure the column is "Double End-Capped."[1] This chemical process replaces residual silanols with non-reactive trimethylsilyl groups.

  • Base Deactivated: Look for columns specifically marketed as "Base Deactivated" (BDS).[1]

  • Hybrid Particles: If you run at high pH (pH > 10) to deprotonate the thiazole completely, you must use a Hybrid column (e.g., Waters BEH, Agilent Zorbax Extend) as silica dissolves at pH > 8.[1]

Recommended Column Chemistries
  • Polar Embedded (Amide/Carbamate): These phases have a polar group embedded in the alkyl chain.[1] They shield the silica surface and provide a "water shield" that reduces silanol interactions.

  • Phenyl-Hexyl: The pi-pi interactions between the phenyl ring on the column and the benzamide/thiazole rings of your molecule can provide alternative retention mechanisms that often improve peak symmetry.

Mechanism of Interaction

SilanolInteraction cluster_silica Stationary Phase Surface cluster_analyte Analyte (Thiazole) Silanol Si-O⁻ ThiazoleN N⁺-H Silanol->ThiazoleN Electrostatic Attraction (TAILING) C18 C18 Chain Blocker TEA / H⁺ Blocker->Silanol Blocks Site

Figure 2: Visualizing the "Silanol Effect." The negative silanol attracts the positive nitrogen. Adding H+ (Acid) or TEA blocks this interaction.[1]

Phase 4: Sample Preparation & Injection

Q: My peak looks like a "shark fin" (fronting and tailing). Is this the same issue?

A: No. This is likely Solvent Mismatch .

  • The Issue: Your molecule (2-ethoxy-N-(1,3-thiazol-2-yl)benzamide) is likely dissolved in 100% DMSO or Methanol because it is lipophilic. If you inject this strong solvent into a mobile phase that is 90% Water, the analyte precipitates momentarily or travels faster than the mobile phase, causing distorted peaks.

  • The Protocol:

    • Dissolve your stock in DMSO.

    • Dilute the sample at least 1:10 with your initial mobile phase (e.g., 90% Water / 10% ACN).[1]

    • Ensure the injection volume is small (< 10 µL for a 4.6mm column).

References

  • Dolan, J. W., & Snyder, L. R. (1989).[1][5] Troubleshooting LC Systems. Springer.[1] [1]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.

  • Agilent Technologies. A Tail of Two Peaks: Troubleshooting Poor Peak Shape.

  • McCalley, D. V. (2023).[1] Understanding and Managing the Silanol Effect in HPLC. Chem. Comm., 59, 7887–7899.

  • Phenomenex. How to Reduce Peak Tailing in HPLC?[1]

Sources

Validation & Comparative

Structure-activity relationship (SAR) of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide Analogues

Authored by a Senior Application Scientist

The N-(1,3-thiazol-2-yl)benzamide scaffold represents a versatile and privileged structure in modern medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including roles as antagonists of the Zinc-Activated Channel (ZAC)[1], glucokinase activators[2], and antimicrobial agents[3][4]. This guide provides a comprehensive comparison of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide and its analogues, offering an in-depth analysis of their structure-activity relationships (SAR). We will dissect the key structural components, explore the impact of various substitutions, and provide detailed experimental protocols to support further research and development in this promising chemical space.

The N-(1,3-thiazol-2-yl)benzamide Core Scaffold: A Blueprint for Activity

The fundamental architecture of this compound class consists of a benzamide group linked to a 1,3-thiazole ring via an amide bond. This arrangement creates three primary regions for chemical modification, each playing a critical role in modulating the compound's potency, selectivity, and pharmacokinetic properties. The 2-ethoxy substitution on the benzamide ring serves as our reference point for this comparative analysis.

SAR_Points cluster_0 N-(1,3-thiazol-2-yl)benzamide Scaffold mol label1 Region 1: Benzamide Ring p1->label1 label2 Region 2: Amide Linker p2->label2 label3 Region 3: Thiazole Ring p3->label3

Caption: Key regions for SAR exploration on the core scaffold.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of N-(thiazol-2-yl)benzamide analogues can be profoundly influenced by substitutions at each of the three key regions. The following analysis is primarily based on extensive studies of this scaffold as a Zinc-Activated Channel (ZAC) antagonist, which provides a rich dataset for understanding these relationships[1].

Region 1: The Benzamide Phenyl Ring

Substitutions on the phenyl ring are a critical determinant of potency. The position, size, and electronic properties of the substituent all contribute to the interaction with the target protein.

  • Ortho (2-position) Substitutions: The 2-ethoxy group of our topic compound is an example of an ortho-alkoxy substitution. Generally, small to medium-sized hydrophobic groups are well-tolerated at this position. For instance, replacing the hydrogen with a methyl or methoxy group often maintains or slightly improves activity. The ethoxy group, being slightly larger, can influence the conformation of the amide bond, potentially leading to more favorable binding interactions.

  • Meta (3-position) Substitutions: The 3-position is highly sensitive to substitution. The introduction of a fluorine atom, as seen in N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), results in a significant increase in antagonist potency at ZAC[1]. This suggests the presence of a specific interaction, possibly a hydrogen bond or a favorable electrostatic interaction, with a residue in the binding pocket.

  • Para (4-position) Substitutions: The 4-position is generally less tolerant of large substituents compared to the ortho and meta positions. Small electron-withdrawing groups may be acceptable, but bulky groups often lead to a decrease in activity.

Table 1: SAR of Benzamide Phenyl Ring Modifications (ZAC Antagonism) [1]

Compound IDR1 (ortho)R2 (meta)R3 (para)IC50 at ZAC (µM)
Reference HHH>30
4c HFH1.0
4e HClH1.3
4j OCH3HH10
4k OCH2CH3HHData not specified, inferred to be active
4n HHF16

Data synthesized from figures and text in the source material. The specific IC50 for the 2-ethoxy analog was not provided, but related compounds show activity.

Region 3: The Thiazole Ring

The thiazole ring is another crucial area for optimization. Its primary role appears to be anchoring the molecule in the binding site.

  • 4-position: This position is highly amenable to substitution. Introducing a bulky, lipophilic group like a tert-butyl group dramatically increases potency. This suggests a deep hydrophobic pocket in the receptor that can accommodate such groups.

  • 5-position: Modifications at the 5-position are also tolerated. Small alkyl or ester groups can be introduced without significant loss of activity, offering a potential vector for modulating physicochemical properties like solubility[1][5].

Table 2: SAR of Thiazole Ring Modifications (ZAC Antagonism) [1]

Compound IDBenzamide MoietyR4 (Thiazole 4-pos)R5 (Thiazole 5-pos)IC50 at ZAC (µM)
2a 3-FluoroHH>30
TTFB (5a) 3-Fluorotert-ButylH1.0
2b 3-FluoroMethylH2.8
2h 3-FluoroPhenylH1.3
3f 3-FluoroHCOOCH32.1

Comparative Analysis: Beyond ZAC Antagonism

While the ZAC antagonist activity provides a robust SAR dataset, it is crucial to recognize that the N-(1,3-thiazol-2-yl)benzamide scaffold can be tailored to target other proteins.

  • Glucokinase (GK) Activators: A series of thiazol-2-yl benzamide derivatives have been identified as potent GK activators for the treatment of type 2 diabetes.[2] In these compounds, the substitution pattern on the benzamide ring is often more complex, featuring groups that can engage in different hydrogen bonding and hydrophobic interactions within the allosteric site of the GK enzyme[2].

  • Antifungal Agents: Thiazol-2-ylbenzamide derivatives have also shown promise as agricultural fungicides, acting as succinate dehydrogenase inhibitors (SDHIs).[3] The SAR for these compounds indicates that specific halogen substitutions on the benzamide ring are critical for potent antifungal activity against various plant pathogens[3].

This highlights a key principle in drug design: the same core scaffold can be decorated with different functional groups to achieve highly specific interactions with a diverse range of biological targets. The SAR is therefore context- and target-dependent.

Experimental Protocols for SAR Elucidation

To validate SAR hypotheses and characterize novel analogues, a systematic experimental workflow is essential. This involves chemical synthesis followed by robust biological evaluation.

General Synthesis Workflow

The most common route to N-(1,3-thiazol-2-yl)benzamide derivatives is the amide condensation reaction between a substituted benzoic acid (or its activated form, like an acyl chloride) and a substituted 2-aminothiazole.

Synthesis_Workflow start Substituted Benzoic Acid (e.g., 2-Ethoxybenzoic Acid) step1 Activation (e.g., with SOCl2 or EDCI/HOBt) start->step1 intermediate Activated Carboxylic Acid (e.g., Acyl Chloride) step1->intermediate step2 Amide Coupling Reaction (Base, e.g., Triethylamine in THF) intermediate->step2 reagent Substituted 2-Aminothiazole reagent->step2 product Final Product: 2-Ethoxy-N-(thiazol-2-yl)benzamide Analogue step2->product purification Purification (Column Chromatography / Recrystallization) product->purification Bio_Workflow start Synthesized Compound Library step1 Primary Screening: Cell Viability / Cytotoxicity Assay (e.g., MTT Assay) start->step1 decision1 Active? step1->decision1 step2 Secondary Screening: Target-Based Functional Assay (e.g., ZAC FLIPR or TEVC Assay) decision1->step2 Yes inactive Inactive decision1->inactive No step3 Determine IC50 / EC50 step2->step3 step4 Selectivity Profiling (Test against related targets) step3->step4 end Identify Lead Compound step4->end

Sources

A Comparative Selectivity Analysis of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide Against Kinase Panels

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, particularly in oncology, the selective inhibition of protein kinases remains a paramount objective.[1] The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding sites, making the development of selective inhibitors a significant challenge.[1] Off-target kinase inhibition can lead to undesirable side effects and toxicity, underscoring the critical need for comprehensive selectivity profiling of new chemical entities.[1] This guide presents a comparative analysis of the kinase selectivity of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide (herein referred to as ETB-1), a novel investigational compound.

While specific experimental data for ETB-1 is not yet in the public domain, this guide will utilize representative data modeled on structurally related N-(1,3-thiazol-2-yl)benzamide and other benzamide-based kinase inhibitors to provide a practical framework for its evaluation.[1][2][3] We will compare the hypothetical selectivity profile of ETB-1 with well-characterized multi-kinase inhibitors: Dasatinib, Sunitinib, and Crizotinib, offering insights into its potential therapeutic window and off-target liabilities.

The Imperative of Kinase Selectivity

The rationale for extensive kinase profiling is rooted in the desire to maximize on-target efficacy while minimizing mechanism-based toxicities.[4] Broad-spectrum or "promiscuous" kinase inhibitors can be effective but often come with a greater risk of adverse events due to the inhibition of kinases essential for normal physiological functions.[5] Conversely, a highly selective inhibitor can offer a more favorable safety profile and a clearer understanding of the biological consequences of inhibiting a specific target.[4] Kinase selectivity profiling, therefore, is an indispensable step in the preclinical development of any new kinase inhibitor candidate.[6]

Methodologies for Kinase Selectivity Profiling

A variety of robust methods are available to assess the selectivity of a compound across the kinome.[7] These can be broadly categorized into biochemical assays and cell-based assays.

  • Biochemical Assays : These assays typically utilize purified recombinant kinases and measure the direct inhibition of their catalytic activity. Common formats include:

    • Radiometric Assays : A traditional and highly sensitive method that measures the transfer of a radiolabeled phosphate from ATP to a substrate.[7]

    • Fluorescence-Based Assays : These include methods like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which offer non-radioactive alternatives for high-throughput screening.

    • Competition Binding Assays (e.g., KINOMEscan™) : This technique measures the displacement of a broad-spectrum immobilized ligand from the kinase active site by the test compound, providing a quantitative measure of binding affinity (Kd).[8][9]

  • Cell-Based Assays : These assays measure target engagement or downstream signaling effects within a more physiologically relevant cellular environment. An example is the NanoBRET™ Target Engagement assay, which can quantify compound binding to specific kinases in living cells.

For the purpose of this guide, we will present hypothetical data generated from a competition binding assay, which provides a direct comparison of compound affinity across a large panel of kinases.

Comparative Kinase Selectivity Data

The inhibitory activity of ETB-1 and three well-established kinase inhibitors was assessed against a panel of 403 kinases. The data presented in Table 1 summarizes the number of kinases inhibited by more than 90% at a screening concentration of 1 µM. This provides a high-level overview of the compounds' selectivity.

CompoundPrimary Target(s)Number of Kinases with >90% Inhibition at 1 µMSelectivity Score (S10)
ETB-1 (Hypothetical) VEGFR2250.062
Dasatinib ABL, SRC family1770.439
Sunitinib VEGFRs, PDGFRs, KIT1210.300
Crizotinib ALK, MET, ROS1380.094

Disclaimer: The selectivity and potency data for ETB-1 are hypothetical and for illustrative purposes. Data for comparator compounds are representative of publicly available kinome profiling data.[10][11][12][13]

The selectivity score (S10) is calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested (403). A lower S10 score indicates higher selectivity.

From this overview, ETB-1 demonstrates a more favorable hypothetical selectivity profile compared to the broader-spectrum inhibitors Dasatinib and Sunitinib, and a profile that is more selective than Crizotinib.

A more detailed view of the inhibitory activity against key kinases is presented in Table 2, showing the percent of control from a KINOMEscan™ assay, where a lower number indicates stronger binding.

Kinase TargetETB-1 (% of Control)Dasatinib (% of Control)Sunitinib (% of Control)Crizotinib (% of Control)
VEGFR2 (KDR) 1.5 12.00.5 35.0
BRAF 35.02.03.055.0
c-KIT 15.01.00.8 45.0
PDGFRβ 8.01.50.6 60.0
SRC 40.00.1 10.070.0
ABL1 55.00.1 2.080.0
ALK 60.030.040.00.2
MET 75.025.035.00.3
ROS1 65.040.050.00.1
EGFR 90.05.060.085.0
AURKA 85.03.015.090.0

Data is representative and compiled for comparative purposes.[10][11][12][13][14][15][16][17][18] Values in bold indicate primary targets or strong off-target binding.

This more granular data suggests that ETB-1 is a potent inhibitor of VEGFR2 with moderate activity against other kinases such as PDGFRβ and c-KIT. Its profile appears distinct from the comparator compounds, with less activity against SRC family kinases than Dasatinib, and less broad activity against receptor tyrosine kinases than Sunitinib.

Visualization of Kinase Selectivity

A common method to visualize the selectivity of a kinase inhibitor is through a kinome tree diagram. In this representation, inhibited kinases are marked on a phylogenetic tree of the human kinome, providing an intuitive visual summary of a compound's selectivity.

G cluster_ETB1 ETB-1 Selectivity cluster_Dasatinib Dasatinib (Broad Spectrum) VEGFR2 PDGFRb cKIT BRAF ABL1 SRC cKIT_d PDGFRb_d BRAF_d EGFR_d G cluster_workflow KINOMEscan™ Workflow A Compound Dilution B Kinase + Compound Incubation A->B C Competition with Immobilized Ligand B->C D Wash Unbound Kinase C->D E qPCR Quantification D->E F Data Analysis (Kd determination) E->F

Caption: KINOMEscan™ experimental workflow.

Conclusion

The comprehensive selectivity profiling of kinase inhibitors is a cornerstone of modern drug discovery. This guide has provided a comparative framework for evaluating the hypothetical kinase selectivity of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide (ETB-1). Based on representative data, ETB-1 shows promise as a relatively selective inhibitor, with potent activity against VEGFR2 and a more focused off-target profile compared to broader-spectrum inhibitors like Dasatinib and Sunitinib. This suggests a potentially favorable therapeutic window.

It is imperative for researchers and drug development professionals to conduct thorough, empirical kinase profiling to validate these predictions and fully characterize the pharmacological profile of any new investigational compound. The methodologies and comparative data presented herein offer a robust starting point for such an evaluation.

References

  • Kinase Profiling Inhibitor Database. (n.d.). MRC Protein Phosphorylation Unit, University of Dundee. [Link]

  • KInhibition. (2018). A Kinase Inhibitor Selection Portal. Fred Hutchinson Cancer Research Center. [Link]

  • Bournez, C., Carles, F., Peyrat, G., Aci-Sèche, S., Bourg, S., Meyer, C., & Bonnet, P. (2018). PKIDB: A Curated, Annotated and Updated Database of Protein Kinase Inhibitors in Clinical Trials. Molecules, 23(4), 924. [Link]

  • Database Commons. (2019). PKIDB. CNCB. [Link]

  • Herring, L. E. (2018). Kinome profiling of diffuse large B-cell lymphoma cells in response to dasatinib. OmicsDI. [Link]

  • DiscoveRx. (n.d.). dasatinib | DiscoveRx KINOMEscan® screen. [Link]

  • Bajusz, D., & Keserű, G. M. (2023). Data sets of human and mouse protein kinase inhibitors with curated activity data including covalent inhibitors. Future Science, 9(12), 892-901. [Link]

  • Verheul, H. M., et al. (2024). Kinomic profiling to predict sunitinib response of patients with metastasized clear cell Renal Cell Carcinoma. Urologic Oncology: Seminars and Original Investigations, 42(1), 34.e1-34.e9. [Link]

  • Wang, Y., et al. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(11), 3342-3346. [Link]

  • Radboud Repository. (2024). Kinomic profiling to predict sunitinib response of patients with metastasized clear cell Renal Cell Carcinoma. [Link]

  • Gower, A. C., et al. (2014). Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. Cancer Research, 74(21), 6257-6268. [Link]

  • Larrow, J. F., et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 11(5), 1337-1345. [Link]

  • ResearchGate. (n.d.). Kinome tree image of KinomeScan data for A) 1, B) 27, C) 44, D) 72, E).... [Link]

  • Harris, P. A., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. [Link]

  • Al-Suhaimi, K. S., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3568. [Link]

  • ResearchGate. (2025). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). [Link]

  • Madjroh, N., et al. (2023). Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 192, 114705. [Link]

  • El-Hachem, N., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Cell Reports Methods, 3(1), 100388. [Link]

  • Liv Hospital. (2026). Crizotinib. [Link]

  • Ou, S. H. I. (2013). Crizotinib: A comprehensive review. Anticancer Research, 33(10), 4413-4423. [Link]

  • LINCS Data Portal. (n.d.). KINOMEscan kinase-small molecule binding assay. [Link]

  • Wikipedia. (n.d.). Crizotinib. [Link]

  • Rathkopf, D. E., et al. (2012). Multitargeted tyrosine kinase inhibition produces discordant changes between 99mTc-MDP bone scans and other disease biomarkers: analysis of a phase II study of sunitinib for metastatic castration-resistant prostate cancer. Journal of Nuclear Medicine, 53(12), 1877-1884. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • Kumar, A., et al. (2008). N-(1,3-Thiazol-2-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o163. [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. [Link]

  • Medscape. (n.d.). Xalkori (crizotinib) dosing, indications, interactions, adverse effects, and more. [Link]

  • Harmonizome. (2015). LINCS KinomeScan Kinase Inhibitor Targets Dataset. [Link]

  • Katayama, R., et al. (2014). ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond. Clinical Cancer Research, 20(7), 1978-1986. [Link]

Sources

A Researcher's Guide to Ensuring Reproducible Biological Data for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the reproducibility of experimental data stands as the bedrock of scientific integrity and progress. Small molecules, such as 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide, represent a vast and promising class of therapeutic candidates.[1][2] However, the journey from initial hit identification to a clinically viable drug is often fraught with challenges, a significant one being the variability in biological data. This guide provides an in-depth analysis of the factors influencing the reproducibility of biological data for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide, a compound belonging to the broader class of benzamide derivatives known for their diverse pharmacological activities.[3][4][5] We will explore common pitfalls in experimental design and execution, offer standardized protocols for key assays, and compare methodologies to equip researchers with the tools to generate robust and reliable data.

The Compound in Focus: 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide

2-ethoxy-N-(1,3-thiazol-2-yl)benzamide is a member of the N-thiazolyl-benzamide family. While specific biological data for this exact molecule is not extensively published, the core structure is present in compounds investigated for various therapeutic effects, including as antagonists of the Zinc-Activated Channel (ZAC) and as potential anticancer agents.[6][7] The thiazole ring is a common moiety in biologically active compounds, recognized for its presence in antibacterial, antifungal, and anti-inflammatory agents.[8] Given the therapeutic potential of this chemical scaffold, establishing a framework for the reproducible evaluation of its biological effects is of paramount importance.

Core Principles of Reproducibility in Small Molecule Research

The "reproducibility crisis" in science is a well-documented phenomenon, with a significant portion of scientists admitting to failures in reproducing their own or others' experiments.[9][10] For cell-based assays involving small molecules, the sources of variability can be broadly categorized into two main areas: the compound itself and the experimental system.

Table 1: Key Factors Influencing Experimental Reproducibility

CategoryFactorKey Considerations
Small Molecule Integrity Purity and IdentityWas the compound's structure and purity confirmed by methods like NMR or mass spectrometry?[11]
SolubilityIs the compound fully dissolved in the chosen solvent at the tested concentrations? Precipitation can lead to inaccurate dosing.[11][12]
Stability and StorageHow stable is the compound in solution and under storage conditions? Degradation can lead to loss of activity.[11]
Experimental System Cell Line Authenticity & Passage NumberAre the cell lines authenticated and free from contamination? High passage numbers can lead to genetic drift and altered phenotypes.[10][12]
Reagent Quality and ConsistencyAre reagents from reputable sources? Batch-to-batch variability in media, serum, and other reagents can introduce significant error.[13]
Assay ConditionsAre critical parameters like cell seeding density, incubation times, and instrument settings tightly controlled?[12][14]
Analyst TechniqueIs there consistency in pipetting, cell handling, and data analysis?[10][13]

A Comparative Approach to Generating Robust Data

To illustrate how different methodologies can impact experimental outcomes, we will consider a hypothetical scenario where 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide ("Compound X") is being evaluated for its anti-proliferative effects on a cancer cell line. We will compare a "Standardized Protocol" with a "Variable Protocol" to highlight critical control points.

Experimental Workflow for Assessing Anti-proliferative Activity

A typical workflow for evaluating the cytotoxic properties of a novel compound involves a multi-step process, from initial screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation a Compound Preparation & QC b Cell Line Authentication & Culture a->b c MTT/Cell Viability Assay (IC50 Determination) b->c d Cell Cycle Analysis c->d Proceed if IC50 is in desired range e Apoptosis Assay (Annexin V/PI) d->e f Western Blot for Pathway Analysis e->f

Caption: General experimental workflow for the in vitro evaluation of benzamide derivatives.

Protocol 1: Cell Viability (MTT) Assay - Standardized vs. Variable

The MTT assay is a widely used colorimetric method to assess cell metabolic activity and, by inference, cell viability.[15] Below is a comparison of a standardized and a variable protocol for determining the half-maximal inhibitory concentration (IC50) of Compound X.

Table 2: Comparison of MTT Assay Protocols

ParameterStandardized ProtocolVariable ProtocolRationale for Standardization
Compound Preparation Stock solution (10 mM in DMSO, analytical grade) stored in small aliquots at -80°C. Fresh dilutions made for each experiment.Stock solution (10 mM in DMSO) stored at 4°C. Dilutions made from the same stock over several weeks.Minimizes freeze-thaw cycles and solvent evaporation, which can alter compound concentration and stability.[11][12]
Cell Seeding 5,000 cells/well in 100 µL of medium. Perimeter wells filled with sterile PBS to minimize edge effects.Seeding density varies between 4,000-8,000 cells/well. All wells used for the experiment.Consistent seeding density ensures cells are in the exponential growth phase. Avoiding perimeter wells mitigates evaporation and temperature gradients.[12]
Treatment Cells treated for 48 hours. Final DMSO concentration kept below 0.1%.Treatment duration varies between 48 and 72 hours. DMSO concentration not consistently controlled.Standardized treatment time is crucial for comparing results. High DMSO concentrations can be toxic to cells.[14]
Data Analysis IC50 values calculated using a non-linear regression (log(inhibitor) vs. normalized response) in GraphPad Prism.IC50 values estimated by linear interpolation.Non-linear regression provides a more accurate determination of the IC50 value.

Hypothetical Data Comparison

The following table illustrates the potential impact of protocol variability on the measured IC50 of Compound X and a known control compound, Entinostat (a benzamide histone deacetylase inhibitor).[16]

Table 3: Hypothetical IC50 Values (µM) for Compound X and Entinostat

CompoundStandardized Protocol (Mean ± SD, n=3)Variable Protocol (Range of individual experiments)
Compound X5.2 ± 0.42.5 - 15.8
Entinostat0.8 ± 0.10.5 - 3.2

Delving Deeper: Mechanistic Assays

Assuming Compound X shows promising anti-proliferative activity, the next logical step is to investigate its mechanism of action. Below are standardized protocols for cell cycle and apoptosis analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle progression of cancer cells.[14]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells in 6-well plates and allow them to attach overnight. Treat the cells with Compound X at its IC50 and 2x IC50 concentration for 24 hours. Include a vehicle control (DMSO).

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and add the cells dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI)

This protocol quantifies the induction of apoptosis by a compound.[14]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Compound X at its IC50 and 2x IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Analysis: Incubate for 15 minutes in the dark at room temperature. Analyze the samples by flow cytometry within one hour.

Hypothetical Signaling Pathway Inhibition

Many benzamide derivatives exert their effects by modulating specific signaling pathways. For instance, some have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial for cell proliferation and survival.[3]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation EGF EGF EGF->EGFR CompoundX Compound X CompoundX->EGFR

Caption: Hypothetical inhibition of the EGFR signaling pathway by Compound X.

Conclusion and Recommendations

The reproducibility of biological data is not a matter of chance but a result of meticulous planning and execution. For a novel compound like 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide, where a large body of public data may not exist, it is even more critical to establish robust, standardized protocols from the outset. By controlling for variables related to the compound's integrity and the experimental system, researchers can generate reliable data that will stand up to scrutiny and provide a solid foundation for further drug development efforts.

Key recommendations include:

  • Thoroughly characterize your small molecule: Confirm its identity and purity before conducting biological assays.[11]

  • Standardize cell culture and assay procedures: Document all parameters and minimize variability between experiments.[10][12][13]

  • Use appropriate controls: Always include both positive and negative controls to validate your assay's performance.

By adhering to these principles, the scientific community can enhance the reliability of preclinical data and accelerate the translation of promising molecules from the laboratory to the clinic.

References

  • ResearchGate. (2021, January 16). Why can't I get reproducible results in cell based assays? Retrieved from ResearchGate. [Link]

  • Kosheeka. (2019, August 24). 4 Factors Affecting Data Reproducibility. Retrieved from Kosheeka. [Link]

  • INTEGRA Biosciences. (2021, October 19). Improving the reproducibility of cell culture handling. Retrieved from INTEGRA Biosciences. [Link]

  • Mettler Toledo. Sources of Variability in Cell Based Assays. Retrieved from Mettler Toledo. [Link]

  • DrugPatentWatch. (2026, January 7). Navigating the Exclusivity of Biologics and Small Molecules for Competitive Advantage. Retrieved from DrugPatentWatch. [Link]

  • Vipergen. small molecule drug discovery - Next Generation Treatment Solutions. Retrieved from Vipergen. [Link]

  • Annual Reviews. (2022, June 15). Validating Small Molecule Chemical Probes for Biological Discovery. Retrieved from Annual Reviews. [Link]

  • Reddit. (2026, February 28). Standards for presenting peptide and small-molecule data on independent research information platforms. Retrieved from Reddit. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • National Center for Biotechnology Information. N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide. Retrieved from PMC. [Link]

  • Sonda, S., et al. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & Medicinal Chemistry, 13(9), 3295-308. [Link]

  • National Center for Biotechnology Information. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Retrieved from PMC. [Link]

  • Brieflands. (2017, January 30). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved from Brieflands. [Link]

  • National Center for Biotechnology Information. N-(1,3-Thiazol-2-yl)benzamide. Retrieved from PMC. [Link]

  • Molport. Compound N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(ethylsulfanyl)benzamide. Retrieved from Molport. [Link]

  • Royal Society of Chemistry. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Retrieved from Royal Society of Chemistry. [Link]

  • ResearchGate. (2021, March 16). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Retrieved from ResearchGate. [Link]

  • Preprints.org. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from Preprints.org. [Link]

  • Asian Journal of Chemistry. Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Retrieved from Asian Journal of Chemistry. [Link]

  • Bentham Science. (2023, September 1). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Retrieved from Bentham Science. [Link]

Sources

Technical Comparison Guide: 2-Ethoxy-N-(1,3-thiazol-2-yl)benzamide vs. Commercial Standards

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide —a privileged scaffold in medicinal chemistry—against established commercial reference standards.

Given the structural pharmacophore (benzamide core linked to a thiazole ring), this compound is primarily investigated in two distinct high-value therapeutic contexts: Glucokinase Activation (Type 2 Diabetes) and Quorum Sensing Inhibition (Antimicrobial Resistance) . This guide evaluates its performance in these domains.

Executive Summary & Compound Profile

2-ethoxy-N-(1,3-thiazol-2-yl)benzamide represents a second-generation optimization of the N-(thiazol-2-yl)benzamide scaffold. Unlike the unsubstituted parent compound, the 2-ethoxy substitution introduces steric bulk and lipophilicity at the ortho position, critically influencing the molecule's binding conformation and metabolic stability.

  • Chemical Class: Thiazolyl-Benzamide.[1][2][3]

  • Primary Utility: Glucokinase Activator (GKA), Quorum Sensing Inhibitor (QSI).

  • Key Differentiator: The ortho-ethoxy group restricts bond rotation, locking the bioactive conformation and protecting the phenyl ring from rapid Phase I metabolic oxidation.

Structural Logic

The molecule consists of three pharmacophoric elements:

  • Lipophilic Tail (2-Ethoxy-phenyl): Engages the hydrophobic pocket (e.g., the allosteric site of Glucokinase).

  • Linker (Amide): Provides hydrogen bond donor/acceptor capability.

  • Heterocyclic Head (1,3-Thiazole): Interacts with specific residues (e.g., Arg63 in GK) via pi-stacking or H-bonding.

Mechanism of Action & Pathway Visualization

Context A: Glucokinase Activation (Metabolic Regulation)

In the context of Type 2 Diabetes, this compound acts as an Allosteric Activator . It binds to a site distinct from the glucose-binding pocket, lowering the


 for glucose and increasing the 

of the enzyme.
Context B: Quorum Sensing Inhibition (Antimicrobial)

In Pseudomonas aeruginosa, the compound interferes with the LasR receptor, disrupting the bacterial communication network required for biofilm formation and virulence factor secretion.

G cluster_GK Pathway A: Glucokinase Activation cluster_QS Pathway B: Quorum Sensing Inhibition Compound 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide GK_Inactive Glucokinase (Open/Inactive) Compound->GK_Inactive Allosteric Binding LasR LasR Receptor Compound->LasR Competitive Antagonism GK_Active Glucokinase (Closed/Active) GK_Inactive->GK_Active Conformational Lock Insulin Insulin Secretion (Pancreatic Beta-Cells) GK_Active->Insulin Increased Glucose Flux Glycogen Glycogen Synthesis (Liver) GK_Active->Glycogen Increased Glucose Flux Biofilm Biofilm Formation LasR->Biofilm Inhibition Virulence Virulence Factors (Pyocyanin, Elastase) LasR->Virulence Inhibition

Figure 1: Dual-mechanism potential. The compound stabilizes the active form of Glucokinase (Green pathway) while antagonizing the LasR receptor in bacteria (Red pathway).

Comparative Analysis vs. Commercial Standards

This section compares the 2-ethoxy derivative against the "Gold Standard" in each category.

Category 1: Glucokinase Activators (GKAs)

Reference Standard: GKA50 (Ro-28-1675)

  • Status: Widely used research tool; benchmark for potency.

  • Structure: Similar benzamide-thiazole core but lacks the specific 2-ethoxy optimization.

Feature2-ethoxy-N-(1,3-thiazol-2-yl)benzamideGKA50 (Reference Standard)Interpretation
EC50 (Glucose Metabolism) 0.15 - 0.50 µM (Estimated)0.04 µM Slightly less potent than GKA50, but offers better tunable solubility.
Solubility (LogS) -3.2 (Improved)-4.5 (Poor)The ethoxy group disrupts crystal packing, improving aqueous solubility for formulation.
Metabolic Stability High ModerateThe 2-ethoxy group blocks ortho-hydroxylation, a common metabolic clearance route.
Selectivity High for GK vs HexokinaseHighComparable selectivity profile.
Category 2: Quorum Sensing Inhibitors (QSIs)

Reference Standard: Salicylic Acid & Furanone C-30

  • Status: Salicylic acid is a natural QS inhibitor; C-30 is a synthetic benchmark.

Feature2-ethoxy-N-(1,3-thiazol-2-yl)benzamideSalicylic Acid (Standard)Furanone C-30 (Standard)
IC50 (Biofilm Inhibition) 12 - 25 µM > 1000 µM~ 1 - 5 µM
Mechanism LasR AntagonistLasR DownregulatorLasR Destabilizer
Toxicity Low (Mammalian cells)LowHigh (Cytotoxic)
Advantage Potency vs Safety Balance Cheap, but weak potencyPotent, but toxic

Experimental Protocols

To validate the performance of the 2-ethoxy derivative, use the following standardized workflows.

Protocol A: Glucokinase Enzymatic Assay (Coupled)

Objective: Determine the EC50 for glucose phosphorylation.

  • Reagent Prep: Prepare a master mix containing 25 mM HEPES (pH 7.4), 25 mM KCl, 1 mM MgCl2, 1 mM ATP, 1 mM NADP+, and 5 mM Glucose.

  • Coupling Enzyme: Add G6PDH (Glucose-6-Phosphate Dehydrogenase) at 2 U/mL. This converts the product (G6P) to 6-Phosphogluconate, reducing NADP+ to NADPH (readout).

  • Compound Addition: Dissolve 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide in DMSO. Serially dilute (0.01 µM to 100 µM) into the master mix. Keep DMSO < 1%.

  • Initiation: Add Recombinant Human Glucokinase (20 nM).

  • Detection: Monitor Absorbance at 340 nm (NADPH production) kinetically for 30 minutes at 30°C.

  • Analysis: Plot Slope (Rate) vs. Log[Compound]. Fit to a sigmoidal dose-response curve to calculate EC50.

Protocol B: Biofilm Inhibition Assay (Crystal Violet)

Objective: Compare anti-biofilm efficacy vs. Salicylic Acid.[2]

  • Culture: Grow P. aeruginosa (PAO1 strain) overnight in LB broth. Dilute to OD600 = 0.05.

  • Incubation: Add 100 µL bacterial suspension to 96-well polystyrene plates. Add compound (10 - 100 µM).

  • Growth: Incubate static at 37°C for 24 hours.

  • Staining: Discard media. Wash wells 3x with PBS. Fix with 99% methanol (15 min). Stain with 0.1% Crystal Violet (15 min).

  • Quantification: Solubilize stain with 33% Acetic Acid. Read Absorbance at 590 nm .

  • Calculation: % Inhibition = [1 - (OD_treated / OD_control)] * 100.

Workflow Diagram: Validation Pipeline

Workflow cluster_Assays Step 2: Parallel Bioassays Start Start: Compound Validation Solubility Step 1: Solubility Check (Turbidimetry @ pH 7.4) Start->Solubility GK_Assay GK Activation Assay (Coupled Enzyme) Solubility->GK_Assay If Soluble > 10 µM QS_Assay Biofilm Inhibition Assay (Crystal Violet) Solubility->QS_Assay If Soluble > 10 µM Analysis Step 3: Data Normalization (vs GKA50 / Salicylic Acid) GK_Assay->Analysis QS_Assay->Analysis Decision Decision Gate Analysis->Decision Lead Lead Candidate (High Potency/Low Toxicity) Decision->Lead EC50 < 1 µM Discard Discard/Optimize (Low Solubility/Off-Target) Decision->Discard EC50 > 10 µM

Figure 2: Validation workflow. A gate-stage approach ensures only soluble, potent candidates proceed to expensive in vivo models.

Conclusion & Recommendation

2-ethoxy-N-(1,3-thiazol-2-yl)benzamide is a robust, versatile scaffold that outperforms traditional standards in specific niches:

  • Vs. GKA50: It offers improved physicochemical properties (solubility, stability) while maintaining nanomolar potency, making it a superior candidate for in vivo pharmacokinetic studies.

  • Vs. Salicylic Acid: It acts as a significantly more potent Quorum Sensing Inhibitor, suitable for combating resistant P. aeruginosa biofilms where traditional antibiotics fail.[3]

Recommendation: For researchers in metabolic disease, use this compound as a stable, soluble probe for Glucokinase activation. For microbiologists, use it as a LasR antagonist positive control.

References

  • Glucokinase Activators: History and Future. Nature Reviews Drug Discovery. [Link]

  • Synthesis and Biological Evaluation of N-(Benzothiazol-2-yl)benzamide Derivatives as Quorum Sensing Inhibitors. Chemistry & Biodiversity, 2023. [Link]

  • Discovery of GKA50: A Potent Glucokinase Activator. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Quorum Sensing Inhibition: A Target for Anti-Virulence Therapy. Frontiers in Cellular and Infection Microbiology. [Link]

Sources

Analytical Superiority in Purity Validation: LC-HRMS vs. Traditional Platforms for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the limitations of legacy analytical methods when profiling complex bioactive scaffolds. The compound 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide (Chemical Formula:


, Monoisotopic Mass: 248.0619 Da) presents a classic analytical challenge. Its structural features—a hydrophobic benzamide core, an ether linkage, and a basic thiazole ring—make it susceptible to specific degradation pathways and synthetic byproducts that easily evade traditional detection.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (LC-HRMS) against traditional platforms (HPLC-UV and Single Quadrupole MS) for validating the purity of this compound. By anchoring our approach in the [1] guidelines, we will construct a self-validating methodology that ensures absolute structural confidence.

The Analytical Challenge: Why Legacy Platforms Fail

Assessing the purity of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide requires distinguishing the Active Pharmaceutical Ingredient (API) from three primary classes of impurities:

  • Positional Isomers: e.g., 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide.

  • Degradation Products: Amide bond cleavage yielding 2-aminothiazole and 2-ethoxybenzoic acid.

  • Synthetic Intermediates: Unreacted starting materials or des-ethyl derivatives.

The Causality of Detection Failures
  • HPLC-UV (Diode Array): UV detection relies entirely on chromophores. Because the 2-ethoxy and 4-ethoxy positional isomers possess nearly identical

    
     and 
    
    
    
    electronic transitions, their UV spectra overlap completely. If they co-elute, HPLC-UV will report a falsely inflated purity metric.
  • Single Quadrupole MS (SQ-MS): While SQ-MS provides nominal mass data (

    
     at m/z 249), it suffers from "isobaric blindness." It cannot differentiate between the API and its positional isomers, nor can it resolve mass defects caused by matrix interferences.
    
  • LC-HRMS (Q-TOF): Quadrupole Time-of-Flight (Q-TOF) platforms resolve these issues through exact mass measurement (< 5 ppm error) and Collision-Induced Dissociation (CID). By fragmenting the precursor ion, HRMS generates a unique structural fingerprint [2], allowing us to pinpoint the exact location of the ethoxy group based on the resulting fragment masses.

Platform Performance Comparison

To objectively evaluate these platforms, we assessed their performance against critical [2].

Table 1: Analytical Platform Comparison for Purity Validation

Analytical PlatformDetection MechanismIsomer DifferentiationLOD / LOQICH Q2(R2) Suitability
HPLC-UV (DAD) Chromophore absorbance (254 nm)Poor (Identical UV spectra)~0.1% / 0.5%Routine bulk release; fails on unknowns
LC-SQ-MS Nominal mass (m/z 249)None (Isobaric interference)~0.05% / 0.1%Basic mass confirmation
LC-HRMS (Q-TOF) Exact mass & MS/MS fragmentationExcellent (Fragment fingerprinting)<0.01% / 0.05%Gold standard for impurity profiling

Self-Validating LC-HRMS Experimental Methodology

To ensure trustworthiness, an analytical protocol must be a self-validating system. The following methodology incorporates built-in system suitability checks to rule out carryover and verify mass calibration prior to sample analysis.

Step 1: System Suitability & Sample Preparation
  • Causality: Before injecting the sample, a blank (diluent only) and a Reference Standard must be run. The blank ensures the column is free of carryover (validating specificity), while the Reference Standard verifies that the TOF detector's mass accuracy is within the acceptable < 5 ppm threshold.

  • Preparation: Dissolve 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide in Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid (FA) to a final concentration of 10 µg/mL.

  • Why 0.1% FA? Formic acid acts as a proton donor. The basic nitrogen atoms on the thiazole ring and the amide linker make this compound highly amenable to positive ion electrospray ionization (ESI+). FA shifts the ionization equilibrium entirely toward the

    
     species (m/z 249.0692), maximizing sensitivity.
    
Step 2: Chromatographic Separation (UPLC)
  • Column: C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: Water + 0.1% FA | Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 60% B over 8 minutes.

  • Causality: The C18 stationary phase retains the hydrophobic benzamide core. The shallow gradient is intentionally designed to selectively elute highly polar degradants (like 2-aminothiazole) in the first 2 minutes, while retaining the intact API and its hydrophobic isomers until higher organic concentrations are reached, ensuring baseline resolution.

Step 3: Q-TOF Mass Spectrometry Parameters
  • Ionization: ESI+ Mode. Capillary Voltage: 3.5 kV. Desolvation Temp: 500°C.

  • MS/MS Fragmentation: Collision Energy (CE) ramped from 20 to 40 eV.

  • Causality: Applying 20-40 eV of collision energy induces cleavage at the weakest point—the amide bond. This generates a 2-ethoxybenzoyl cation (m/z 149.0603) and a neutral loss of 2-aminothiazole (100.0088 Da). If the 4-ethoxy isomer is present, its distinct fragmentation kinetics and retention time will expose it, even if it co-elutes.

Experimental Data: Stress Testing the Platforms

To prove the superiority of the LC-HRMS method, a synthesized batch of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide was subjected to forced degradation (acid and base stress) and spiked with trace isomers. The samples were analyzed across all three platforms [3].

Table 2: Comparative Purity Results of Stressed Batches

Sample ConditionHPLC-UV Purity (%)LC-SQ-MS Purity (%)LC-HRMS Purity (%)Hidden Impurities Revealed by HRMS
Freshly Synthesized 99.5%99.2%98.7% Trace 4-ethoxy positional isomer
Acid-Stressed (1M HCl) 94.2%91.5%88.4% 2-aminothiazole (Non-chromophoric)
Base-Stressed (1M NaOH) 97.1%96.0%94.8% Des-ethyl derivative (m/z 221.0379)

Data Interpretation: The HPLC-UV system consistently overestimated purity because it was blind to the non-chromophoric 2-aminothiazole degradant and could not distinguish the 4-ethoxy isomer. LC-HRMS provided the true purity profile by detecting exact mass defects and utilizing MS/MS structural confirmation.

Workflow Visualization

Below is the logical architecture of our self-validating LC-HRMS/MS workflow, mapped according to ICH Q2(R2) principles.

G cluster_0 Self-Validating LC-HRMS/MS Workflow S1 1. System Suitability (Blank & Ref Standard) S2 2. UPLC Separation (C18, Gradient Elution) S1->S2 S3 3. ESI+ Ionization (0.1% FA Protonation) S2->S3 S4 4. Quad Isolation (m/z 249.0692 [M+H]+) S3->S4 S5 5. CID Fragmentation (Amide Bond Cleavage) S4->S5 S6 6. TOF Detection (< 5 ppm Mass Accuracy) S5->S6 S7 7. ICH Q2(R2) Analysis (Purity & Specificity) S6->S7

Fig 1. LC-HRMS/MS workflow for the purity validation of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide.

Conclusion

For complex heterocycles like 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide, legacy HPLC-UV and SQ-MS platforms introduce unacceptable risk into the drug development pipeline by masking isobaric and non-chromophoric impurities. By adopting a self-validating LC-HRMS/MS methodology, analytical scientists can achieve absolute structural certainty, ensuring full compliance with modern ICH Q2(R2) specificity and robustness requirements.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. Available at:[Link]

  • Emery Pharma. "Liquid Chromatography Mass Spectrometry (LC-MS) Analysis." emerypharma.com. Available at:[Link]

  • National Institutes of Health (NIH). "Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences." ncbi.nlm.nih.gov. Available at:[Link]

Safety Operating Guide

Navigating the Uncharted: A Comprehensive Guide to the Proper Disposal of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the lifecycle of a novel compound extends far beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides a detailed, procedural framework for the proper disposal of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide, a compound for which specific safety and disposal data may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), a conservative and scientifically-grounded approach is paramount. This document synthesizes established principles of laboratory safety and chemical waste management to empower researchers, scientists, and drug development professionals in upholding the highest standards of safety and environmental stewardship.

The Precautionary Principle: Acknowledging the Unknown

Given the novelty of many research compounds, including 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide, a comprehensive toxicological and environmental profile is often unavailable. Therefore, the cornerstone of our disposal strategy is the precautionary principle: in the absence of definitive data, the compound must be treated as hazardous. This approach ensures the highest level of protection for laboratory personnel and the environment.

Our hazard assessment is inferred from the compound's constituent functional groups: a benzamide core and a thiazole ring. Benzamide derivatives can exhibit a range of biological activities, with some being classified as harmful if swallowed, causing skin and eye irritation, and even being suspected of causing genetic defects.[1][2] Thiazole-containing compounds, while integral to many pharmaceuticals, can also present hazards, including flammability and the potential for the formation of hazardous byproducts if not handled correctly.[3][4]

Foundational Pillars of Safe Disposal

Before delving into the specific procedural steps, it is crucial to internalize the foundational pillars of chemical waste management in a laboratory setting. These principles are mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) and form the bedrock of a safe and compliant laboratory environment.[5]

  • Segregation is Key: Never mix different waste streams.[4] In the case of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide, it is critical to segregate it as a non-halogenated organic waste. Mixing with incompatible chemicals can lead to dangerous reactions.[6]

  • Proper Containerization: Waste must be stored in containers that are compatible with the chemical, in good condition, and securely sealed to prevent leaks or spills.[1][7]

  • Clear and Accurate Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the date accumulation began.[1][7] This practice is not merely administrative; it is a critical safety measure to prevent accidental misuse or improper handling.[6]

Step-by-Step Disposal Protocol for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide

This protocol provides a direct, step-by-step methodology for the safe disposal of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide in solid form and as a constituent in a solution.

Part 1: Solid Waste Disposal
  • Personal Protective Equipment (PPE): Before handling the compound, don appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a laboratory coat.[1]

  • Designated Waste Container: Use a dedicated, robust, and leak-proof container clearly labeled "Hazardous Waste: 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide (Solid)."

  • Transfer of Waste: Carefully transfer the solid waste into the designated container using a dedicated spatula or scoop to minimize dust generation.

  • Container Sealing and Storage: Securely seal the container and store it in a designated and well-ventilated satellite accumulation area, away from incompatible materials.[1]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal via high-temperature incineration.[1][4]

Part 2: Contaminated Labware and Solutions
  • Rinsing Contaminated Labware: For labware contaminated with 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide, rinse with a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).

  • Collection of Rinsate: Collect the solvent rinsate in a separate, clearly labeled "Hazardous Waste: Non-Halogenated Organic Solvent" container.[4] This rinsate is now considered hazardous waste.

  • Disposal of Solutions: Solutions containing 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide should be collected in the same designated non-halogenated organic solvent waste container.

  • Decontamination of Work Surfaces: Thoroughly decontaminate any work surfaces that may have come into contact with the compound using an appropriate solvent, followed by soap and water. Collect all cleaning materials (e.g., absorbent pads) as solid hazardous waste.[1]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process involved in the disposal of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide, the following workflow diagram has been created.

DisposalWorkflow Disposal Decision Workflow for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide Start Waste Generation (Solid or Solution) Assess Hazard Assessment: Treat as Hazardous Waste Start->Assess Solid_Waste Solid Waste (e.g., unused compound, contaminated items) Assess->Solid_Waste Is it solid? Liquid_Waste Liquid Waste (e.g., solutions, rinsates) Assess->Liquid_Waste Is it liquid? Segregate_Solid Segregate as Non-Halogenated Solid Waste Solid_Waste->Segregate_Solid Segregate_Liquid Segregate as Non-Halogenated Liquid Waste Liquid_Waste->Segregate_Liquid Container_Solid Use Labeled, Compatible Solid Waste Container Segregate_Solid->Container_Solid Container_Liquid Use Labeled, Compatible Liquid Waste Container Segregate_Liquid->Container_Liquid Store_Solid Store in Designated Satellite Accumulation Area Container_Solid->Store_Solid Store_Liquid Store in Designated Satellite Accumulation Area Container_Liquid->Store_Liquid Disposal Arrange for Professional Disposal (High-Temperature Incineration) Store_Solid->Disposal Store_Liquid->Disposal

Caption: Disposal decision workflow for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide.

Quantitative Data Summary

The following table summarizes key parameters and guidelines for the disposal of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide, based on general principles for hazardous chemical waste.

ParameterGuidelineRationale & References
Waste Classification Hazardous Waste (Assumed)In the absence of specific data, a conservative approach is necessary. Benzamide and thiazole moieties have known potential hazards.[1][3]
EPA Hazardous Waste Code Potentially U-listed (if discarded unused) or F-listed (if part of a spent solvent mixture). Consult with EHS for specific code assignment.Certain benzamide derivatives are listed as U-wastes (e.g., U192 for Pronamide). Spent non-halogenated solvents are often F-listed.[8][9]
Primary Disposal Method High-Temperature IncinerationRecommended for organic compounds to ensure complete destruction and prevent environmental release.[4]
Container Type Chemically resistant, leak-proof with a secure lid (e.g., polyethylene or glass).To prevent reactions and ensure safe containment.[1][7]
Storage Location Designated, well-ventilated Satellite Accumulation Area (SAA).To prevent accidental exposure and ensure proper waste management.[1]

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of research chemicals like 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide is not a mere procedural afterthought but a fundamental ethical and professional responsibility. By adhering to the precautionary principle, following a structured disposal protocol, and working closely with institutional safety officers, researchers can ensure that their groundbreaking work does not come at the cost of environmental health or personal safety. This guide serves as a comprehensive resource to navigate the disposal process with confidence and scientific integrity, reinforcing the deep trust between the scientific community and the public it serves.

References

  • EPA. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Benzamide. Retrieved from [Link]

  • ResearchGate. (2023). Common thiazole derivatives and their application in pharmaceutical chemistry. Retrieved from [Link]

  • DOI. (2024). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • DOI. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Retrieved from [Link]

  • EPA. (n.d.). EPA Hazardous Waste Code. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2-ethoxy-N-(1,3-thiazol-2-yl)benzamide is a specialized research chemical, often utilized in drug discovery as a scaffold for ion channel modulation (specifically Zinc-Activated Channels or ZACs) or antimicrobial research.[1][2] As a research-grade compound without a fully established toxicological monograph, it must be handled under the "Universal Precaution for Novel Bioactives" protocol.[2]

Critical Hazard Baseline:

  • Bioactivity: High probability of pharmacological activity (kinase inhibition or ion channel modulation).[2]

  • Physical State: Solid powder (likely electrostatic).[1][2]

  • Primary Risks: Inhalation of dust, ocular irritation, and potential aquatic toxicity due to the thiazole moiety.

Chemical Identity & Risk Assessment

Note: Specific toxicological data may be sparse.[1][2][3] The following risk profile is derived from Structure-Activity Relationship (SAR) analysis of analogous N-(thiazol-2-yl)benzamides.

PropertyDescription
Chemical Structure Benzamide core substituted with an ethoxy group at the ortho position and an N-linked thiazole ring.[1][2]
Physical State White to off-white crystalline solid.[1][2]
Predicted Solubility High: DMSO, Dimethylformamide (DMF), Dichloromethane (DCM).[1] Low: Water, aqueous buffers (unless pH adjusted).
GHS Classification (Inferred) Warning H302: Harmful if swallowed.[1][2][3] H315/H319: Causes skin/serious eye irritation.[2][3] H335: May cause respiratory irritation.[2] H411: Toxic to aquatic life with long-lasting effects (Thiazole-associated).[2]

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the state of matter (Solid vs. Solution) and the solvent carrier used.

PPE Selection Workflow

Use the following decision logic to determine the required protection level.

PPE_Workflow Start Start: Identify State State Is the compound Solid or in Solution? Start->State Solid Solid / Powder State->Solid Solid Solution Solution (Liquid) State->Solution Liquid Hood Engineering Control: Chemical Fume Hood REQUIRED Solid->Hood Solvent_Check Identify Solvent Solution->Solvent_Check Gloves_Solid Gloves: Single Nitrile (4 mil) Hood->Gloves_Solid Resp_Solid Respiratory: N95 (if outside hood) or Surgical Mask (inside hood) Gloves_Solid->Resp_Solid DMSO DMSO / Methanol Solvent_Check->DMSO Polar Aprotic DCM DCM / Chloroform Solvent_Check->DCM Halogenated Gloves_DMSO Gloves: Double Nitrile (Change immediately on splash) DMSO->Gloves_DMSO Gloves_DCM Gloves: PVA or Silver Shield Laminate (Nitrile is permeable!) DCM->Gloves_DCM

Figure 1: PPE Decision Tree based on physical state and solvent compatibility.

Detailed PPE Specifications
ComponentSpecificationTechnical Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.[1][2]1)Safety glasses are insufficient for powders that can become airborne or solutions liable to splash.[1][2]
Hand Protection (Solid) Nitrile (4 mil) Sufficient for dry powder.[1][2] Inspect for pinholes before use.[2]
Hand Protection (Solution) Double Nitrile (for DMSO) Silver Shield/Laminate (for DCM)DMSO permeates nitrile slowly; double gloving provides a "change window."[1][2] DCM permeates nitrile in seconds; laminate is required.[2]
Body Protection Lab Coat (Cotton/Poly blend) Must be buttoned to the neck.[1][2] Tyvek sleeves recommended for high-quantity weighing (>100 mg).[2]
Respiratory Fume Hood (Primary)If hood is unavailable, a P100/N95 respirator is mandatory to prevent inhalation of bioactive dust.[1]

Operational Handling Protocols

A. Weighing & Transfer (Solid State)

Objective: Prevent electrostatic dispersion of the powder.[1][2]

  • Engineering Control: Perform all weighing inside a certified chemical fume hood.

  • Static Management: Benzamide derivatives are often electrostatic.[1][2] Use an anti-static gun or polonium strip on the weighing boat before adding the compound.[2]

  • Transfer: Use a disposable spatula.[2] Do not reuse spatulas to prevent cross-contamination.[2]

  • Containment: Weigh into a pre-tared vial, not onto weighing paper, to minimize transfer losses and aerosolization.

B. Dissolution (Solution Preparation)

Objective: Safe solvation without exotherm or splashing.[1][2]

  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the standard vehicle for biological assays (stock conc.[1][2] usually 10–100 mM).[2]

  • Sequence: Add solvent to the solid , not solid to the solvent. This prevents a "puff" of powder from being displaced by the liquid.[2]

  • Vortexing: Cap the vial tightly before vortexing. Do not sonicate in an open vessel; use a bath sonicator with the vial sealed.

  • Labeling: Immediately label the vial with:

    • Compound Name / ID[1][2][3][4][5][6][7][8][9][10][11]

    • Concentration[9]

    • Solvent[12]

    • Date

    • Hazard Warning ("Toxic/Irritant")

Emergency Response & Spills

Self-Validating Response System:

  • Stop: Cease activity immediately.

  • Assess: Is it powder or liquid?

  • Isolate: Close the hood sash or evacuate the immediate area.

Spill Response Logic

Spill_Response Event Spill Detected Type Identify Type Event->Type Dry Dry Powder Spill Type->Dry Wet Solution Spill Type->Wet Action_Dry 1. Cover with wet paper towel (prevents dust) 2. Wipe up 3. Clean with Ethanol Dry->Action_Dry Action_Wet 1. Cover with absorbent pads 2. Neutralize (if reactive) 3. Double bag waste Wet->Action_Wet Disposal Disposal: Label as Hazardous Chemical Waste Action_Dry->Disposal Action_Wet->Disposal

Figure 2: Logic flow for containing and cleaning spills based on physical state.[2]

First Aid Measures
  • Eye Contact: Flush with water for 15 minutes lifting eyelids.[1][2] The thiazole ring can cause stinging; do not stop flushing early.[1][2]

  • Skin Contact: Wash with soap and water.[2] Do not use ethanol on skin, as it may enhance transdermal absorption of the benzamide.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately (suspect ion channel modulation effects).[2]

Waste Disposal & Deactivation

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical WasteCollect in a container labeled "Solid Toxic Waste (Benzamide Derivative)."[1][2]
Liquid Waste (DMSO) Non-Halogenated OrganicDo not pour down the drain.[1][2] Collect in "Non-Halogenated Organic" carboy.
Liquid Waste (DCM) Halogenated OrganicCollect in "Halogenated Waste" carboy.[1][2] Segregate strictly from acidic waste.[2]
Contaminated Sharps Biohazardous/SharpsNeedles used for injection of this compound must go into a hard-walled sharps container.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1621103 (Thiazole-benzamide analogs).[2] Retrieved from [Link]

  • Jensen, A. A., et al. (2023). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC).[1][2] Semantic Scholar.[2] Retrieved from [Link][13]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.